Flumatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCJYEYYYGBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237779 | |
| Record name | Flumatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-90-1 | |
| Record name | Flumatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flumatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flumatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of Chronic Myeloid Leukemia (CML). As a derivative of imatinib, it exhibits enhanced potency and selectivity against the BCR-ABL1 kinase, the hallmark of CML. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and resistance profiles. It is intended to be a comprehensive resource for professionals in the field of oncology research and drug development.
Core Mechanism of Action: Targeting the BCR-ABL1 Kinase
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active BCR-ABL1 tyrosine kinase, a key driver of CML pathogenesis that promotes uncontrolled cell proliferation and resistance to apoptosis.[1][2] this compound exerts its therapeutic effect by selectively inhibiting this aberrant kinase.[2]
Structurally, this compound's design, which includes a pyridine group and a trifluoromethyl group, allows for strong hydrophobic interactions with specific residues within the ABL kinase domain, such as I293, L298, L354, and V379.[3] This binding prevents the phosphorylation of BCR-ABL1 and its downstream substrates, thereby inhibiting the signaling pathways that lead to leukemogenesis.[4]
Quantitative Analysis of this compound's Potency and Efficacy
The potency of this compound has been quantified through both in vitro biochemical assays and clinical trials.
Table 1: In Vitro Inhibitory Activity of this compound (IC50 values)
| Target | Cell Line/Assay Condition | This compound IC50 (nM) | Imatinib IC50 (nM) | Notes |
| BCR-ABL1 (Wild-Type) | K526 cells | 50-fold lower than imatinib | - | Preclinical data indicates significantly higher potency.[5] |
| c-Abl | Biochemical Assay | 1.2 | - | Demonstrates high affinity for the primary target. |
| PDGFRβ | Biochemical Assay | 307.6 | - | Shows activity against other relevant kinases. |
| c-Kit | Biochemical Assay | 665.5 | - | Activity against c-Kit is also observed. |
| KIT V559D + D820G | 32D cells | 11.2 | - | Effective against certain imatinib-resistant KIT mutations.[2] |
| KIT V559D + N822K | 32D cells | 10.4 | - | Effective against certain imatinib-resistant KIT mutations.[2] |
| KIT V559D + Y823D | 32D cells | 6.3 | - | Effective against certain imatinib-resistant KIT mutations.[2] |
| KIT V559D + A829P | 32D cells | 11.2 | - | Effective against certain imatinib-resistant KIT mutations.[2] |
| KIT D816H | 32D cells | 34.4 | 208.8 | More sensitive than imatinib.[2] |
| KIT N822K | 32D cells | 16.5 | 252.5 | Significantly more sensitive than imatinib.[2] |
Table 2: Clinical Efficacy of this compound vs. Imatinib in CML-CP (FESTnd Trial)
| Response Metric | Timepoint | This compound (600 mg daily) | Imatinib (400 mg daily) | P-value |
| Early Molecular Response (EMR) | 3 months | 82.1% | 53.3% | < 0.0001[6][7] |
| Major Molecular Response (MMR) | 6 months | 33.7% | 18.3% | 0.0006[6][7] |
| Major Molecular Response (MMR) | 12 months | 52.6% | 39.6% | 0.0102[6][7] |
| Molecular Remission 4 (MR4) | 6 months | 8.7% | 3.6% | 0.0358[6][7] |
| Molecular Remission 4 (MR4) | 9 months | 16.8% | 5.1% | 0.0002[6][7] |
| Molecular Remission 4 (MR4) | 12 months | 23.0% | 11.7% | 0.0034[6][7] |
Downstream Signaling Pathways Affected by this compound
The constitutive activity of BCR-ABL1 kinase activates a network of downstream signaling pathways crucial for CML cell proliferation and survival. By inhibiting BCR-ABL1, this compound effectively blocks these pathways.
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can emerge through various mechanisms, which can be broadly categorized as BCR-ABL1 dependent or independent.
-
BCR-ABL1 Dependent Resistance: While this compound is effective against many imatinib-resistant mutations, the T315I "gatekeeper" mutation remains a significant challenge for most TKIs.
-
BCR-ABL1 Independent Resistance: This involves the activation of alternative signaling pathways that bypass the need for BCR-ABL1 signaling. Mechanisms identified in this compound resistance include:
-
Increased Autophagy: Enhanced autophagy can promote cell survival under the stress of TKI treatment.[4][7]
-
Overexpression of Drug Efflux Pumps: Increased expression of membrane transport proteins like P-glycoprotein (P-gp), ABCC1, and ABCC4 can actively pump this compound out of the cell, reducing its intracellular concentration.[4][7]
-
Activation of Alternative Signaling Pathways: Hyperactivation of pathways such as the EGFR/STAT3/ERK signaling cascade can provide alternative routes for cell proliferation and survival.[4][7]
-
Experimental Protocols
In Vitro BCR-ABL Kinase Assay
This assay is designed to measure the inhibitory effect of compounds on the kinase activity of BCR-ABL1.
-
Reagents and Materials:
-
Recombinant BCR-ABL1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
Substrate (e.g., Abltide peptide)
-
ATP
-
This compound (or other inhibitors) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 384-well plate, add the diluted this compound, recombinant BCR-ABL1 enzyme, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes).[8] e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.[8] f. The luminescent signal is proportional to the kinase activity. g. Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
CML cell lines (e.g., K562)
-
Cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed CML cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[9] b. Treat the cells with a range of this compound concentrations and incubate for a specified period (e.g., 72 hours).[9] c. Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9] d. Remove the medium and dissolve the formazan crystals in the solubilization solution. e. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9] f. The absorbance is directly proportional to the number of viable cells. g. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.
-
Reagents and Materials:
-
CML cell lysates (treated with or without this compound)
-
Lysis buffer containing phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-BCR-ABL, anti-phospho-ERK, anti-phospho-STAT3) and total proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure: a. Prepare cell lysates from CML cells treated with this compound for various times or at different concentrations. b. Determine the protein concentration of each lysate. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. h. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.
Experimental Workflow Visualization
Conclusion
This compound is a potent and selective second-generation TKI that effectively inhibits the BCR-ABL1 kinase, the primary driver of CML. Its mechanism of action involves the direct binding to the ABL kinase domain, leading to the suppression of downstream signaling pathways essential for leukemic cell proliferation and survival. Clinical data has demonstrated its superiority over imatinib in achieving faster and deeper molecular responses. However, the emergence of resistance, through both BCR-ABL1 dependent and independent mechanisms, remains a clinical challenge. A thorough understanding of this compound's mechanism of action, as detailed in this guide, is crucial for the continued development of effective therapeutic strategies for CML.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR::ABL1 Kinase Domain mutation screen – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. [PDF] A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | Semantic Scholar [semanticscholar.org]
Flumatinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of this compound's chemical properties, synthesis, and its mechanism of action for researchers, scientists, and drug development professionals.
Chemical Structure
This compound, also known as HH-GV678, is an orally bioavailable small molecule.[3][4] Its chemical structure is based on a pyridinylpyrimidine scaffold. The IUPAC name for this compound is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide.[3] The key chemical features and identifiers of this compound are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C29H29F3N8O[3][5] |
| Molecular Weight | 562.6 g/mol [3] |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide[3] |
| SMILES | CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5[3] |
| InChI | InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)[3] |
| CAS Number | 895519-90-1[3] |
This compound is often administered as a mesylate salt, this compound Mesylate.[6][7]
Mechanism of Action and Signaling Pathways
This compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][8] It also inhibits other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit (also known as stem cell factor receptor or SCFR).[3][6] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][6]
The constitutive activation of the BCR-ABL fusion protein in CML leads to the uncontrolled proliferation of leukemic cells.[8] this compound's inhibition of BCR-ABL effectively abrogates this aberrant signaling.[8] In addition to its activity against wild-type BCR-ABL, this compound has shown efficacy against certain imatinib-resistant BCR-ABL mutations.[9]
The inhibition of PDGFR and c-Kit contributes to this compound's broader antineoplastic activity.[3][6] PDGFR is often upregulated in various tumor types and plays a role in cell migration and angiogenesis.[3][6] Activating mutations in c-Kit are associated with gastrointestinal stromal tumors (GISTs) and other malignancies.[10]
The downstream signaling pathways affected by this compound include the ERK1/2 and STAT3 pathways.[10] Inhibition of KIT phosphorylation by this compound leads to the subsequent reduction in the phosphorylation of ERK1/2 and STAT3, key mediators of cell growth and survival.[10]
Resistance to this compound has been associated with the hyperactivation of the EGFR/ERK/STAT3 signaling pathway.[11]
Synthesis of this compound
A method for the synthesis of this compound mesylate has been disclosed, starting from 4-methyl-3-(trifluoromethyl)benzonitrile.[12] The synthesis involves a three-step reaction sequence: bromination, substitution, and coupling.[12] This route is described as having a reasonable pathway and simple operation, making it suitable for industrial production.[12]
The key steps in the synthesis are outlined below:
-
Bromination of the starting material.
-
Substitution reaction with N-methylpiperazine.
-
Coupling reaction with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine to yield this compound.[12]
Experimental Protocol for Synthesis
The following is a detailed experimental protocol for a key coupling step in the synthesis of this compound, as described in a patent.[12]
Step: Coupling of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Reactants and Reagents:
-
4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide
-
N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
Palladium acetate (catalyst)
-
Acetonitrile (solvent)
-
Sodium bicarbonate solution
-
Ethyl acetate/n-hexane mixture
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Add acetonitrile (200mL) and palladium acetate (7.3mg) to the reaction solution containing the reactants.
-
Heat the reaction solution to 135°C and continue the reaction for 2 hours.
-
Remove the organic solvent by rotary evaporation to obtain a concentrated solution.
-
Add sodium bicarbonate solution (200mL) and a 3:1 mixture of ethyl acetate/n-hexane (200mL) to the concentrated solution.
-
Stir for 15 minutes, then allow the layers to separate and collect the organic phase.
-
Repeat the extraction of the aqueous phase twice more.
-
Combine the organic phases, concentrate under reduced pressure, and dry with anhydrous magnesium sulfate to obtain the final product.[12]
-
Quantitative Data
In Vitro Potency (IC50 Values)
This compound has demonstrated potent inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| c-Abl | 1.2[4] |
| PDGFRβ | 307.6[4] |
| c-Kit | 665.5[4] |
In a study on the Ph+ ALL cell line SUP-B15, this compound showed a significantly lower IC50 value compared to imatinib and dasatinib, indicating a stronger inhibitory effect on cell proliferation.[13]
| Drug | IC50 (µmol/L) for SUP-B15 cells |
| Imatinib | 13.25[13] |
| Dasatinib | 8.63[13] |
| This compound | 1.388 [13] |
Clinical Efficacy in Chronic Myeloid Leukemia
Clinical trials have demonstrated the superiority of this compound over imatinib as a first-line treatment for chronic phase CML (CML-CP).[1][14]
Comparison of this compound vs. Imatinib in Newly Diagnosed CML-CP Patients
| Efficacy Endpoint | This compound | Imatinib | P-value |
| Major Molecular Response (MMR) at 6 months | 33.7%[1] | 18.3%[1] | 0.0006[1] |
| MMR at 12 months | 52.6%[1] | 39.6%[1] | 0.0102[1] |
| Early Molecular Response (EMR) at 3 months | 82.1%[1] | 53.3%[1] | < 0.0001[1] |
| Molecular Remission 4 (MR4) at 12 months | 23.0%[1] | 11.7%[1] | 0.0034[1] |
Patients receiving this compound achieved significantly higher, faster, and deeper molecular responses compared to those receiving imatinib.[1] Furthermore, no patients in the this compound arm progressed to the accelerated or blast phase within 12 months, compared to four patients in the imatinib arm.[1]
Conclusion
This compound is a highly effective second-generation tyrosine kinase inhibitor with a well-defined chemical structure and mechanism of action. Its potent inhibition of BCR-ABL, PDGFR, and c-Kit translates into superior clinical outcomes for patients with chronic myeloid leukemia compared to first-generation inhibitors. The synthesis of this compound has been optimized for industrial production, ensuring its availability for clinical use. The quantitative data from both in vitro and clinical studies strongly support the role of this compound as a valuable therapeutic agent in the management of CML. Further research into its efficacy against resistant mutations and its potential in other malignancies is ongoing.
References
- 1. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound | C29H29F3N8O | CID 46848036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. Facebook [cancer.gov]
- 7. This compound Mesylate | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is this compound Mesylate used for? [synapse.patsnap.com]
- 9. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 10. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN111072636A - Synthesis method of this compound - Google Patents [patents.google.com]
- 13. Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Flumatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Flumatinib, a potent second-generation tyrosine kinase inhibitor. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.
Introduction
This compound is a novel, orally administered breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1][2] As a derivative of imatinib, this compound was structurally optimized to exhibit greater potency and selectivity against the BCR-ABL kinase.[3][4] This guide summarizes the current knowledge of its absorption, distribution, metabolism, and excretion (ADME) properties, providing essential data for drug development professionals and researchers.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in patients with chronic phase chronic myeloid leukemia (CML-CP) following both single and multiple oral dose administrations.[2][5] this compound and its two major metabolites, N-desmethyl this compound (M1) and the amide hydrolysis product (M3), are the primary analytes in pharmacokinetic studies.[2][6]
Single-Dose Pharmacokinetics
Following a single oral administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) at a median time (tmax) of 2.0 hours.[1][2] The elimination half-life (t1/2) is approximately 16.0 to 16.9 hours.[1][2] Pharmacokinetic parameters for single doses of 400 mg and 600 mg are detailed in the table below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Major Metabolites (Mean ± SD) [7]
| Parameter | This compound (400 mg) | This compound (600 mg) | M1 (400 mg Dose) | M1 (600 mg Dose) | M3 (400 mg Dose) | M3 (600 mg Dose) |
| Cmax (ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 | 5.3 ± 1.8 | 7.9 ± 5.0 | 5.3 ± 2.0 | 6.4 ± 3.4 |
| AUC0–t (ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 | 129.5 ± 44.9 | 179.1 ± 103.4 | 100.2 ± 33.6 | 118.6 ± 58.6 |
| AUC0–∞ (ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 | 148.8 ± 52.8 | 199.9 ± 113.8 | 123.6 ± 40.5 | 142.9 ± 69.2 |
| tmax (h) | 2.0 (median) | 2.0 (median) | 4.0 (median) | 3.0 (median) | 4.0 (median) | 4.0 (median) |
| t1/2 (h) | 16.9 ± 4.3 | 16.0 ± 5.0 | 25.1 ± 6.6 | 23.9 ± 6.4 | 20.3 ± 5.3 | 19.8 ± 5.3 |
Multiple-Dose Pharmacokinetics
Following multiple once-daily oral administrations, steady-state concentrations of this compound and its metabolites are typically achieved after 6 days.[2] The accumulation of this compound is approximately 4.1-fold and 3.4-fold at steady-state for the 400 mg and 600 mg doses, respectively.[5][8]
Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound and its Major Metabolites at Steady-State (Mean ± SD) [7]
| Parameter | This compound (400 mg) | This compound (600 mg) | M1 (400 mg Dose) | M1 (600 mg Dose) | M3 (400 mg Dose) | M3 (600 mg Dose) |
| Cmax,ss (ng/mL) | 102.3 ± 31.1 | 129.0 ± 75.8 | 21.0 ± 7.0 | 26.5 ± 14.7 | 12.6 ± 4.7 | 14.1 ± 7.1 |
| AUCτ,ss (ng·h/mL) | 1618.1 ± 520.4 | 1904.8 ± 1162.0 | 383.9 ± 132.5 | 468.9 ± 262.1 | 211.3 ± 84.8 | 231.2 ± 123.6 |
| tmax,ss (h) | 2.0 (median) | 2.0 (median) | 4.0 (median) | 4.0 (median) | 6.0 (median) | 6.0 (median) |
| t1/2,ss (h) | 21.2 ± 5.5 | 19.4 ± 6.3 | 29.8 ± 7.8 | 28.3 ± 8.0 | 25.4 ± 7.9 | 24.5 ± 7.9 |
Experimental Protocols
Pharmacokinetic Study Design
The pharmacokinetic parameters of this compound were evaluated in an open-label study involving patients with CML-CP.[7] The study consisted of a single-dose administration followed by a multiple-dose regimen.[7]
Eligible patients received a single oral dose of either 400 mg or 600 mg of this compound on day 1.[7] Following a two-day washout period, patients began a once-daily dosing regimen for eight consecutive days.[7] Blood samples for pharmacokinetic analysis were collected at specified time points after both the single dose and the final dose of the multiple-dosing period to determine steady-state parameters.[7]
Bioanalytical Method
Plasma concentrations of this compound and its metabolites (M1 and M3) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The analytical method involved a simple, one-step protein precipitation with methanol for sample preparation.[6] Chromatographic separation was achieved on a C18 column with an isocratic mobile phase.[6] The detection was performed in multiple reaction monitoring (MRM) mode.[6] The method demonstrated linearity over the concentration ranges of 0.400-400 ng/mL for this compound, 0.100-100 ng/mL for M1, and 0.200-200 ng/mL for M3.[6]
Metabolism
The metabolism of this compound has been investigated in CML patients, revealing extensive biotransformation.[1] A total of 34 metabolites have been identified, with the parent drug, this compound, being the most abundant component in plasma, urine, and feces.[1]
Metabolic Pathways
The primary metabolic pathways for this compound include:
-
N-demethylation: This pathway leads to the formation of the active metabolite M1 (N-desmethyl this compound).[1][6]
-
Amide Hydrolysis: This results in the formation of the M3 metabolite.[1][6]
-
Oxidation: Various oxidation products have been identified (M2-1, M2-4, M2-7, M2-9, and M14).[1]
-
Hydroxylation [1]
-
Phase II Conjugation: Glucuronidation and acetylation products have also been detected.[1]
The cytochrome P450 enzymes CYP3A4 and CYP2C8 are the main enzymes responsible for the metabolism of this compound, with CYP3A4 showing a stronger metabolic capacity.[9]
Major Metabolites
-
M1 (N-desmethyl this compound): This is a pharmacologically active metabolite.[7]
-
M3 (Amide hydrolysis product): This is another major circulating metabolite.[7]
-
Other Metabolites: Other identified circulating metabolites include M4 (a hydrolytic metabolite), various oxidation products, and a glucuronide conjugate (M16-2).[1]
Drug Interactions
Given that this compound is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.[9] Co-administration with CYP3A4 inhibitors such as erythromycin, cyclosporine, and voriconazole can inhibit the metabolism of this compound, leading to increased plasma concentrations and systemic exposure.[9] Therefore, caution is advised when co-administering this compound with potent CYP3A4 modulators.
Conclusion
This compound exhibits predictable pharmacokinetic properties with dose-proportional exposure. It is rapidly absorbed and moderately eliminated. The metabolism of this compound is extensive, with N-demethylation and amide hydrolysis being the major pathways, primarily mediated by CYP3A4. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and for the design of future studies. The potential for drug-drug interactions via the CYP3A4 pathway should be carefully considered in the clinical setting.
References
- 1. Metabolism of this compound, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Table_1_Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia.docx - Frontiers - Figshare [frontiersin.figshare.com]
Flumatinib: A Selective BCR-ABL Inhibitor for Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) demonstrating significant efficacy and a favorable safety profile in the treatment of chronic myeloid leukemia (CML). As a selective inhibitor of the BCR-ABL fusion protein, this compound has shown superiority over first-generation TKIs like imatinib in achieving faster and deeper molecular responses in patients with newly diagnosed chronic phase CML (CML-CP).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity against wild-type and mutant BCR-ABL, and key clinical efficacy data. Detailed experimental protocols for the in vitro characterization of this compound and visualizations of the BCR-ABL signaling pathway and experimental workflows are also presented to support further research and development in this area.
Introduction
Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[2] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase.[2] The aberrant activity of this kinase drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.[2]
Tyrosine kinase inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized the treatment of CML. This compound (formerly HH-GV-678) is a potent and selective second-generation BCR-ABL inhibitor.[3] Its chemical structure, featuring a unique pyridine and trifluoromethyl group, facilitates strong hydrophobic interactions with hydrophobic residues within the ABL kinase domain, leading to enhanced potency and selectivity compared to imatinib.[2] This guide delves into the technical details of this compound's function and characterization.
Chemical Structure
This compound is an orally bioavailable small molecule. Its chemical and structural details are provided below.
| Identifier | Value |
| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide |
| Chemical Formula | C29H29F3N8O |
| Molecular Weight | 562.59 g/mol |
| CAS Number | 895519-90-1 |
| SMILES | Cc1c(cc(cn1)NC(=O)c2ccc(CN3CCN(C)CC3)c(c2)C(F)(F)F)Nc4nccc(-c5cccnc5)n4 |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the kinase domain, this compound blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways that promote the proliferation and survival of CML cells.[4]
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL kinase activates several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. These pathways are crucial for cell proliferation, survival, and adhesion. The following diagram illustrates the central role of BCR-ABL in CML pathogenesis and the point of inhibition by this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound exhibits potent inhibitory activity against BCR-ABL and other clinically relevant kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| c-Abl | 1.2 | 100.9 | [3] |
| PDGFRβ | 307.6 | 201.8 | [3] |
| c-Kit | 665.5 | 361.8 | [3] |
| BCR-ABL Mutants | |||
| V299L | - | - | [5] |
| F317L | - | - | [5] |
| F317I | - | - | [5] |
| M351T | - | - | [5] |
Note: Specific IC50 values for some mutants were not available in the searched literature, but this compound is reported to be effective against them.
Cellular Proliferation Inhibition
This compound effectively inhibits the proliferation of CML cell lines expressing wild-type and certain imatinib-resistant BCR-ABL mutants.
| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| 32D-D816H | KIT Mutant | 34.4 | 208.8 | 17.5 | [3] |
| 32D-N822K | KIT Mutant | 16.5 | 252.5 | 37.0 | [3] |
| 32D-V559D + V654A | KIT Double Mutant | - | - | 3.0 | [6] |
| 32D-V559D + T670I | KIT Double Mutant | - | - | 2.0 | [6] |
Clinical Efficacy in CML-CP Patients
Clinical trials have demonstrated the superior efficacy of this compound compared to imatinib in newly diagnosed CML-CP patients.
| Response Endpoint | This compound (600 mg daily) | Imatinib (400 mg daily) | P-value | Reference |
| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 | |
| MMR at 12 months | 52.6% | 39.6% | 0.0102 | |
| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | < 0.0001 | |
| Molecular Response 4 (MR4) at 6 months | 8.7% | 3.6% | 0.0358 | |
| MR4 at 9 months | 16.8% | 5.1% | 0.0002 | |
| MR4 at 12 months | 23.0% | 11.7% | 0.0034 |
Experimental Protocols
In Vitro BCR-ABL Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the BCR-ABL kinase.
Objective: To determine the IC50 value of this compound for BCR-ABL kinase.
Materials:
-
Recombinant human ABL1 kinase domain
-
GST-CrkL fusion protein (substrate)
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
[γ-33P]ATP
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant ABL1 kinase and the GST-CrkL substrate to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol describes a method to assess the anti-proliferative effect of this compound on CML cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in CML cells.
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the serially diluted this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.
Experimental Workflow
The preclinical characterization of a BCR-ABL inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular activity.
Conclusion
This compound has emerged as a highly effective second-generation TKI for the treatment of CML. Its potent and selective inhibition of the BCR-ABL kinase, including certain imatinib-resistant mutants, translates into significant clinical benefits for patients. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for CML and other kinase-driven malignancies. Further investigation into the long-term efficacy and safety of this compound, as well as its potential in other indications, is warranted.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumatinib's In-Vitro Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2][3] As a derivative of imatinib, it exhibits greater selectivity and potency against the BCR-ABL1 kinase.[3][4] This technical guide provides an in-depth overview of the in-vitro kinase inhibition profile of this compound, focusing on its quantitative inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its profile.
Quantitative Kinase Inhibition Profile
This compound is a selective inhibitor of a narrow range of kinases, with high potency against the BCR-ABL fusion protein and notable activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[5] In-vitro studies have quantified its inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity.
| Target Kinase | IC50 (nM) | Reference |
| c-Abl | 1.2 | [5][6] |
| PDGFRβ | 307.6 | [5][6] |
| c-Kit | 665.5 | [5][6] |
In contrast to its high potency against the kinases listed above, this compound shows weak to no inhibition of other tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (KDR), c-Src, and HER2, underscoring its selective nature.[5][6]
Inhibition of Key Signaling Pathways
BCR-ABL Signaling Pathway in CML
The hallmark of CML is the Philadelphia chromosome, which results from a translocation event that creates the BCR-ABL1 fusion gene.[1] This gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of leukemic cells and their resistance to apoptosis.[1] this compound potently inhibits this kinase, thereby blocking downstream signaling pathways crucial for CML cell growth and survival.[1]
This compound's efficacy extends to certain imatinib-resistant CML cases, as it has shown high potency against several mutant BCR-ABL kinases, such as V299L, F317L, F317I, and M351T.[4]
PDGFR and c-KIT Signaling Pathways
Beyond CML, activating mutations in c-Kit and PDGFR are implicated in the pathogenesis of other malignancies, notably gastrointestinal stromal tumors (GISTs).[7] this compound's inhibitory activity against these kinases suggests its potential therapeutic application in such diseases.[5] A significant finding from in-vitro studies is this compound's ability to overcome resistance to other TKIs like imatinib and sunitinib, which is often conferred by secondary mutations in the KIT activation loop (e.g., D820G, N822K, Y823D, and A829P).[6][7][8]
Experimental Protocols
In-Vitro Kinase Assay (IC50 Determination)
The determination of a kinase inhibitor's IC50 value is a critical step in its preclinical evaluation. While specific parameters may vary, a general protocol for a radiometric in-vitro kinase assay is outlined below.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (e.g., ABL, c-KIT).
Materials:
-
Recombinant target kinase
-
Specific substrate peptide or protein (e.g., α-casein)
-
This compound (or other test inhibitor) at various concentrations
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP (radioactive ATP)
-
ATP solution
-
Phosphocellulose paper or membrane
-
Scintillation counter
Methodology:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific substrate, and the recombinant target kinase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.[9]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range (initial velocity).[9]
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radioactive ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay
Cell-based assays are essential to confirm that the enzymatic inhibition observed in-vitro translates to a functional effect in a cellular context.
Objective: To assess the effect of this compound on the proliferation of cancer cell lines expressing the target kinase (e.g., K562 cells for BCR-ABL).
Materials:
-
K562 human CML cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound at various concentrations
-
Cell proliferation reagent (e.g., CCK-8, MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Proliferation Assessment: Add a cell proliferation reagent to each well according to the manufacturer's instructions. This reagent is converted into a colored product by metabolically active cells.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
This compound's Selectivity Profile
An ideal kinase inhibitor targets the pathogenic kinase with high specificity, minimizing off-target effects that can lead to toxicity. This compound was designed for greater selectivity compared to the first-generation TKI, imatinib.[3] Its potent inhibition is focused on BCR-ABL, PDGFR, and c-KIT, while sparing a wide range of other kinases. This focused activity is thought to contribute to its favorable safety profile.
Conclusion
In-vitro studies have established this compound as a potent and selective second-generation tyrosine kinase inhibitor. Its primary targets are the BCR-ABL, PDGFR, and c-KIT kinases, with IC50 values in the low nanomolar to sub-micromolar range. This targeted inhibition disrupts the key signaling pathways that drive the proliferation of certain cancer cells, particularly in CML and potentially in GISTs. Notably, this compound maintains efficacy against several clinically relevant mutations that confer resistance to other TKIs. The detailed experimental protocols described herein provide a framework for the continued investigation and characterization of novel kinase inhibitors in drug development pipelines.
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. This compound induces higher rates of deep responses compared to imatinib in CML - BJH [bjh.be]
- 3. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 4. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Flumatinib's Impact on PDGFR and c-Kit Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Flumatinib's mechanism of action, specifically focusing on its inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit signaling pathways. This compound (formerly HH-GV-678) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in targeting the BCR-ABL fusion protein, as well as PDGFR and c-Kit kinases.[1][2] This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for the scientific community.
Quantitative Inhibitory Activity of this compound
This compound exhibits a strong inhibitory effect on the kinase activity of both PDGFR and c-Kit. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against these kinases and various clinically relevant c-Kit mutants, providing a comparative view with other TKIs like Imatinib and Sunitinib.
Table 1: this compound IC50 Values for PDGFR and c-Kit Kinases
| Target Kinase | This compound IC50 (nM) | Reference |
| c-Abl | 1.2 | [3][4] |
| PDGFRβ | 307.6 | [3][4] |
| c-Kit | 665.5 | [3][4] |
Table 2: Antiproliferative Activity of this compound against c-Kit Mutants in 32D Cells
| Cell Line (c-Kit Mutant) | This compound IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| 32D-V559D | 2-4 | 2-4 | 2-4 | [1] |
| 32D-Del (V559V560) | 2-4 | 2-4 | 2-4 | [1] |
| 32D-D816H | 34.4 | 208.8 | 17.5 | [1] |
| 32D-N822K | 16.5 | 252.5 | 37.0 | [1] |
| 32D-D816V | >73.1 | >8585 | >73.1 | [1] |
| 32D-D816Y | >73.1 | >8585 | >73.1 | [1] |
Core Signaling Pathways and this compound's Point of Intervention
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of PDGFR and c-Kit, which are receptor tyrosine kinases crucial for cell proliferation, differentiation, and survival.[2] Upon ligand binding, these receptors dimerize and activate their intrinsic kinase domains, leading to the phosphorylation of specific tyrosine residues. This creates docking sites for downstream signaling proteins, initiating a cascade of events that ultimately regulate cellular processes. This compound, by binding to the ATP-binding pocket of the kinase domain, prevents this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.
PDGFR Signaling Pathway
The PDGFR signaling pathway plays a vital role in cell migration and the development of microvasculature.[2] Its aberrant activation is implicated in various cancers. This compound's inhibition of PDGFRβ blocks the signaling pathways that contribute to tumor growth and angiogenesis.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
c-Kit Signaling Pathway
The c-Kit receptor and its ligand, stem cell factor (SCF), are critical for the survival, proliferation, and differentiation of various cell types, including hematopoietic stem cells and mast cells.[2] Activating mutations in the c-Kit gene are found in several cancers, most notably gastrointestinal stromal tumors (GISTs). This compound's ability to inhibit c-Kit, including certain imatinib-resistant mutants, makes it a promising therapeutic agent.[1][5]
Caption: c-Kit Signaling Pathway Inhibition by this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on PDGFR and c-Kit signaling.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to determine the inhibitory effect of this compound on the proliferation of cancer cell lines expressing PDGFR or c-Kit.
Materials:
-
32D cell lines expressing various c-Kit mutants
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound, Imatinib, Sunitinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the 32D cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and other TKIs in culture medium. Add the drug solutions to the wells in triplicate. Include a no-drug control and a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference filter of 650 nm using a spectrophotometer.[1]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control. The IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the inhibition of PDGFR and c-Kit autophosphorylation and the phosphorylation of downstream signaling molecules like ERK1/2 and STAT3.[1]
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PDGFR, anti-PDGFR, anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 4 hours).[1] Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Caption: General Workflow for Western Blot Analysis.
In Vivo Tumor Xenograft Studies
Animal models are used to evaluate the in vivo efficacy of this compound against tumors driven by PDGFR or c-Kit mutations.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., 32D cells expressing a c-Kit mutant)
-
This compound, Imatinib, Sunitinib formulations for oral administration
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control, this compound, Imatinib, Sunitinib).
-
Drug Administration: Administer the drugs orally at the specified doses and schedule (e.g., once daily).[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Pharmacokinetic and Pharmacodynamic Analysis: At various time points after dosing, collect blood and tumor tissue samples to determine the drug concentrations (pharmacokinetics) and the phosphorylation status of target proteins by Western blotting (pharmacodynamics).[1]
-
Efficacy Evaluation: Monitor the tumor growth inhibition and the overall survival of the mice in each treatment group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.[1]
Conclusion
This compound is a potent inhibitor of PDGFR and c-Kit signaling pathways, demonstrating significant activity against wild-type and certain mutant forms of these kinases. Its ability to overcome resistance to other TKIs, such as Imatinib and Sunitinib, in specific contexts highlights its potential as a valuable therapeutic agent in the treatment of cancers driven by aberrant PDGFR and c-Kit signaling. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other targeted therapies.
References
- 1. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Preclinical Compendium on Flumatinib for Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Flumatinib, a second-generation tyrosine kinase inhibitor (TKI), in various leukemia models. This compound targets the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, as well as platelet-derived growth factor receptor (PDGFR) and KIT kinases.[1][2][3][4] This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, activity against resistant mutations, and relevant experimental protocols to support further research and development.
Mechanism of Action: Targeting the Engine of Leukemia
This compound's primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase, an abnormal, constitutively active enzyme that drives the uncontrolled proliferation of leukemic cells and their resistance to apoptosis.[1][5] By binding to the ATP-binding site of the ABL kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways essential for tumor cell survival and growth.[1][5] The unique pyridine and trifluoromethyl groups in this compound's structure facilitate strong hydrophobic interactions with key residues in the ABL kinase, contributing to its greater potency compared to the first-generation inhibitor, imatinib.[5][6]
Beyond BCR-ABL, this compound also demonstrates inhibitory activity against other tyrosine kinases implicated in oncogenesis, including PDGFR and KIT (c-Kit).[2][3][7] This multi-targeted profile may broaden its therapeutic potential.
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream signaling.
In Vitro Efficacy in Leukemia Cell Models
Preclinical studies have consistently demonstrated this compound's potent cytotoxic effects against various leukemia cell lines in vitro. Its efficacy is particularly notable in Ph+ cell lines such as K562 (Chronic Myeloid Leukemia) and SUP-B15 (Ph+ Acute Lymphoblastic Leukemia).
Data Presentation: Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound against various kinases and cell lines, often in comparison to imatinib.
| Target/Cell Line | This compound IC50 (nM) | Imatinib IC50 (nM) | Notes | Reference |
| c-Abl Kinase | 1.2 | 100.9 | Kinase activity ELISA. | [2] |
| PDGFRβ Kinase | 307.6 | 201.8 | Kinase activity ELISA. | [2] |
| c-Kit Kinase | 665.5 | 361.8 | Kinase activity ELISA. | [2] |
| K562 (CML) | 2.64 | ~20-30 (Cross-resistance noted) | 72-hour cell viability assay. | [8] |
| SUP-B15 (Ph+ ALL) | Lower than Imatinib & Dasatinib | Higher than this compound | CCK-8 cell proliferation assay. | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Logarithmic growth phase leukemia cells (e.g., SUP-B15) are seeded into 96-well plates at a specified density (e.g., 1 x 10⁵ cells/mL).
-
Drug Treatment: Cells are treated with a gradient of this compound concentrations for specified time points (e.g., 24, 48, 72 hours). A control group receives vehicle only.
-
CCK-8 Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The IC50 value is calculated based on the dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Leukemia cells are treated with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Collection: Cells are harvested, washed twice with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Caption: A typical workflow for in vitro evaluation of this compound.
Overcoming TKI Resistance
A significant challenge in CML therapy is the development of resistance to TKIs, often through point mutations in the ABL kinase domain.[11] Preclinical studies indicate that this compound is effective against certain imatinib-resistant mutations.
Efficacy Against BCR-ABL Mutants
In vitro studies have demonstrated that this compound retains inhibitory activity against several common BCR-ABL mutations that confer resistance to imatinib.[6][12]
| BCR-ABL1 Mutation | This compound Activity | Reference |
| V299L | Potent Inhibition | [6][12] |
| F317L/I | Potent Inhibition | [6][12] |
| M351T | Potent Inhibition | [6][12] |
| T315I | Resistant | [12][13] |
Mechanisms of Acquired Resistance to this compound
While this compound overcomes some resistance mechanisms, acquired resistance to this compound itself can emerge. Studies using the this compound-resistant K562/FLM cell line have identified BCR-ABL-independent resistance mechanisms.[8] These include:
-
Enhanced Autophagy: Increased autophagic flux allows cancer cells to survive drug-induced stress.
-
Upregulation of Drug Efflux Pumps: Increased expression of membrane transport proteins like P-glycoprotein (ABCB1), ABCC1, and ABCC4 actively pump the drug out of the cell.
-
Activation of Bypass Signaling Pathways: Hyperactivation of alternative survival pathways, such as the EGFR/ERK/STAT3 signaling cascade, can compensate for BCR-ABL inhibition.[8]
Caption: Key mechanisms leading to acquired this compound resistance.
In Vivo Efficacy in Leukemia Xenograft Models
The anti-leukemic activity of this compound has been validated in vivo using murine models. These studies are critical for assessing a drug's therapeutic efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context.
Data Presentation: Survival and Pharmacodynamic Effects
In a study using mice subcutaneously injected with 32D cells expressing the imatinib- and sunitinib-resistant KIT mutant V559D + Y823D, this compound demonstrated superior efficacy.
| Treatment Group | Dosage | Median Survival (Days) | P-value vs. Vehicle | Reference |
| Vehicle | - | ~20 | - | [2] |
| Imatinib | 150 mg/kg, b.i.d. | 23.5 | 0.23 | [2] |
| This compound | 75 mg/kg, q.d. | 25.5 | 0.061 | [2] |
| This compound | 75 mg/kg, b.i.d. | 25.5 | < 0.05 | [2] |
Pharmacodynamic studies in these tumor-bearing mice showed that a single oral dose of 75 mg/kg this compound led to a profound and long-lasting inhibition of STAT3 phosphorylation in tumor tissue, a key downstream effector of KIT signaling.[2][14] This effect was more pronounced compared to that of imatinib, despite lower intratumoral drug concentrations, suggesting high target engagement and potency.[2]
Experimental Protocols
Murine Xenograft Model
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells (e.g., 32D cells expressing specific mutants).[14][15]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Animals are randomized into treatment and control groups.
-
Drug Administration: this compound, imatinib, or vehicle is administered orally via gavage according to the specified dosage and schedule.[14]
-
Monitoring: Tumor volume and body weight are measured regularly. For survival studies, mice are monitored until a predefined endpoint.
-
Pharmacodynamic Analysis: At various times post-dosing, tumors are excised, and lysates are analyzed by Western blotting to determine the phosphorylation status of target proteins like KIT, ERK1/2, and STAT3.[14]
Pharmacokinetic Analysis
-
Dosing: Tumor-bearing mice receive a single oral dose of this compound.
-
Sample Collection: Blood plasma and tumor tissue are collected at multiple time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).[14]
-
Drug Quantification: The concentration of this compound in plasma and tumor homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are calculated.
Caption: Standard workflow for in vivo preclinical evaluation.
Preclinical Combination Strategies
To enhance efficacy and overcome resistance, this compound has been explored in combination with other targeted agents. A preclinical study in a murine CML model showed a significant inhibitory effect when a TKI was combined with venetoclax, a BCL-2 inhibitor.[17] This combination is rational because TKI-mediated inhibition of MCL-1 and BCL-XL can increase dependence on BCL-2 for survival, creating a vulnerability that venetoclax can exploit. This approach has shown promise in prolonging survival time in CML models.[17]
Conclusion
The preclinical data for this compound robustly characterize it as a potent second-generation TKI with significant activity in models of Ph+ leukemia. It demonstrates superior potency to imatinib against wild-type BCR-ABL and maintains efficacy against several clinically relevant imatinib-resistant mutations.[2][18][19] While acquired resistance can occur through BCR-ABL-independent mechanisms, its strong preclinical performance has supported its successful transition into clinical trials and its approval for the treatment of CML in China.[8][20] Furthermore, ongoing investigations in Ph+ ALL continue to define its therapeutic role.[9][21][22] The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the potential of this compound in treating leukemia.
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL [frontiersin.org]
- 11. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Efficacy and Safety of this compound for Chronic Phase Chronic Myeloid Leukemia(CML-CP) Without Optimal Response (Warning,Failure) to Imatinib or Dasatinib | Clinical Research Trial Listing [centerwatch.com]
- 13. Real-world comparison of this compound and nilotinib as first-line therapy for patients with chronic phase chronic myeloid leukemia: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound plus venetoclax as an effective therapy for Philadelphia chromosome‐positive acute myeloid leukemia: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Advances in basic and clinical research of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 21. P363: A PHASE II STUDY OF this compound WITH CHEMOTHERAPY FOR NEWLY DIAGNOSED PH/BCR-ABL1-POSITIVE ACUTE LYMPHOBLASTIC LEUKEMIA IN ADULTS: UPDATED RESULTS FROM RJ-ALL2020.2A TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-world Efficacy and Safety of this compound as the First-line Treatment in Patients With de novo Philadelphia-positive Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this disease. Flumatinib, a second-generation TKI, has emerged as a potent and selective inhibitor of the BCR-ABL tyrosine kinase. This technical guide provides an in-depth overview of the role of this compound in the management of Ph+ ALL, with a focus on its mechanism of action, clinical efficacy, and safety profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this field.
Introduction
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) accounts for approximately 25-30% of adult ALL cases and is historically associated with a poor prognosis. The hallmark of Ph+ ALL is the reciprocal translocation t(9;22)(q34;q11), which creates the BCR-ABL1 fusion gene. This gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.
The introduction of TKIs has significantly improved outcomes for patients with Ph+ ALL. This compound is a novel, orally bioavailable TKI that has demonstrated high selectivity and potent inhibitory activity against the BCR-ABL kinase.[1] This guide summarizes the current knowledge on this compound's role in Ph+ ALL, providing a technical resource for the scientific community.
Mechanism of Action of this compound
This compound exerts its antineoplastic effects by targeting the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. This inhibition blocks the autophosphorylation and activation of the kinase, thereby preventing the phosphorylation of its downstream substrates. The primary mechanism of action involves the disruption of key signaling pathways that are critical for the survival and proliferation of Ph+ ALL cells.
Inhibition of BCR-ABL and Downstream Signaling
This compound is a potent inhibitor of the wild-type BCR-ABL kinase and has shown activity against a variety of imatinib-resistant mutations, although its efficacy against the T315I mutation is limited. By inhibiting BCR-ABL, this compound effectively downregulates the activity of several critical downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, hematopoiesis, and cell proliferation.
In preclinical studies, this compound has been shown to effectively abolish the phosphorylation of downstream signaling molecules such as ERK1/2 and STAT3 in cells expressing BCR-ABL.
Activity Against Other Kinases
In addition to its potent activity against BCR-ABL, this compound also inhibits other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit.[1] The clinical significance of this multi-targeted activity in the context of Ph+ ALL is an area of ongoing investigation.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the BCR-ABL signaling pathway.
Caption: this compound inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Clinical Efficacy of this compound in Ph+ ALL
Clinical studies have demonstrated the efficacy of this compound in combination with chemotherapy for the treatment of newly diagnosed Ph+ ALL.
Response Rates
The following table summarizes the key efficacy data from clinical trials of this compound in Ph+ ALL.
| Endpoint | This compound + Chemotherapy | Reference |
| Complete Remission (CR) Rate | 93.2% - 96.9% | [2] |
| Complete Molecular Response (CMR) Rate | 35% (at end of induction) - 50% (at 3 months) | [3] |
| Minimal Residual Disease (MRD) Negativity | 65.9% (at end of induction) - 76.9% (at 3 months) | [3] |
| 1-Year Overall Survival (OS) | 75% | [4] |
| 24-Month Overall Survival (OS) | 87.4% | [2] |
| 24-Month Event-Free Survival (EFS) | 62.6% | [2] |
Comparison with Other TKIs
A study comparing this compound with Dasatinib in combination with chemotherapy for newly diagnosed Ph+ ALL found that while there were no significant differences in complete remission or major molecular response rates within the first 3 months, the rates of complete molecular response and MRD negativity were significantly higher in the this compound group.
Safety and Tolerability
This compound, when used in combination with chemotherapy, has a manageable safety profile.
Adverse Events
The most common adverse events (AEs) are hematological, which are generally considered to be related to the chemotherapy backbone.
| Adverse Event | Frequency | Reference |
| Neutropenia | 93.8% | [2] |
| Thrombocytopenia | 76.9% | [2] |
| Myelosuppression | Common | [4] |
| Infection | Common | [4] |
Severe non-hematologic AEs are reported to be rare.[2] One study noted that the this compound group exhibited fewer adverse reactions compared to a Dasatinib group.
Experimental Protocols
Minimal Residual Disease (MRD) Monitoring
MRD is a crucial prognostic factor in Ph+ ALL. The following methods are commonly used for MRD assessment in clinical trials involving this compound.
-
Principle: Identifies leukemic cells based on their aberrant immunophenotypic profiles.
-
Methodology:
-
Bone marrow aspirate is collected from the patient.
-
Mononuclear cells are isolated by density gradient centrifugation.
-
Cells are stained with a panel of fluorescently labeled monoclonal antibodies against specific cell surface and intracellular antigens.
-
Data is acquired on a multi-color flow cytometer.
-
Leukemic cells are identified and quantified based on their unique antigen expression patterns compared to normal hematopoietic cells.
-
-
Sensitivity: Typically 10-4 to 10-5.
-
Principle: Detects and quantifies the amount of BCR-ABL1 mRNA transcripts relative to a control gene.
-
Methodology:
-
Total RNA is extracted from bone marrow or peripheral blood samples.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
A quantitative PCR reaction is performed using specific primers and probes for the BCR-ABL1 fusion gene and a reference gene (e.g., ABL1, GUSB).
-
The level of BCR-ABL1 transcripts is expressed as a ratio to the reference gene transcripts.
-
-
Sensitivity: Typically 10-4 to 10-5.
Experimental Workflow for a Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating this compound in Ph+ ALL.
References
Methodological & Application
Application Notes and Protocols for Flumatinib in In-Vitro Cell Culture Experiments
Introduction
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that demonstrates high selectivity and potency against the BCR-ABL1 kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3] It also inhibits other kinases such as PDGFR and KIT.[4][5][6] As a derivative of imatinib, this compound was developed to overcome resistance and has shown superior efficacy in certain contexts.[1][7] These application notes provide detailed protocols and dosage guidelines for the use of this compound in in-vitro cell culture experiments, intended for researchers in oncology and drug development.
Mechanism of Action
This compound selectively targets the ATP-binding site of the BCR-ABL1 tyrosine kinase.[2] This fusion protein exhibits constitutive kinase activity, driving uncontrolled proliferation and resistance to apoptosis in leukemic cells.[2] By inhibiting this enzyme, this compound blocks downstream signaling pathways, leading to the reduction of leukemic cells.[2] Its chemical structure, which includes a special pyridine and a trifluoromethyl group, allows for strong hydrophobic interactions with key residues in the ABL kinase domain, contributing to its increased potency compared to imatinib.[7] Studies have also shown its efficacy against certain imatinib-resistant KIT mutants, particularly those with secondary mutations in the activation loop.[4][8]
Quantitative Data Summary: In-Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines from cell-based and kinase assays. These values are crucial for determining appropriate dosage ranges for in-vitro experiments.
| Cell Line / Target | Assay Type | IC50 Value | Notes | Source |
| K562 (CML) | Cell Viability (CCK-8) | 2.64 nM | 72-hour incubation. | [1] |
| K562/FLM (this compound-Resistant CML) | Cell Viability (CCK-8) | 58.69 nM | 72-hour incubation. | [1] |
| SUP-B15 (Ph+ ALL) | Cell Viability (CCK-8) | 1.388 µM (1388 nM) | 24-hour incubation. | [9][10] |
| 32D-D816H (KIT Mutant) | Cell Proliferation (MTT) | 34.4 nM | 72-hour incubation. | [4] |
| 32D-N822K (KIT Mutant) | Cell Proliferation (MTT) | 16.5 nM | 72-hour incubation. | [4] |
| c-Abl | Kinase Assay | 1.2 nM | Cell-free enzyme inhibition. | [6] |
| PDGFRβ | Kinase Assay | 307.6 nM | Cell-free enzyme inhibition. | [6] |
| c-Kit | Kinase Assay | 665.5 nM (2662 nM also reported) | Cell-free enzyme inhibition. | [6] |
Experimental Protocols
General Guidelines for Handling this compound and Culturing Cells
a. Reconstitution and Storage of this compound:
-
This compound is typically supplied as a powder. Reconstitute it in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. For short-term use (up to one month), it can be stored at 4°C.[11]
-
When preparing working solutions, dilute the DMSO stock in a complete cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
b. General Cell Culture Protocol:
-
Initiate cell cultures from frozen stocks by quickly thawing the vial in a 37°C water bath.[12]
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge at approximately 125-200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[13]
-
Resuspend the cell pellet in fresh, pre-warmed medium and transfer to an appropriate culture flask (e.g., T25 or T75).[12]
-
Culture cells at 37°C in a humidified incubator with 5% CO2.[11][14]
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, maintain cell density within the recommended range for the specific cell line (e.g., between 1 × 10^5 and 1 × 10^6 viable cells/mL).[12]
Protocol for Cell Viability / Proliferation Assay (CCK-8 or MTT)
This protocol is used to determine the cytotoxic effect of this compound and to calculate IC50 values.
Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.[1]
-
Drug Treatment: Prepare a serial dilution of this compound in the culture medium. After allowing cells to adhere for 24 hours (for adherent lines), replace the medium with 100 µL of medium containing various concentrations of this compound. For suspension cells, add the drug shortly after seeding.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.[1][4]
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance using a microplate reader. The wavelength should be 450 nm for the CCK-8 assay and 570 nm (with a reference of 650 nm) for the MTT assay.[1][4]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine the IC50 value by plotting a dose-response curve using appropriate software like GraphPad Prism.[1]
Protocol for Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess how this compound inhibits the phosphorylation of its target kinases and downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 4 hours to observe direct kinase inhibition).[4]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate and centrifuge to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-BCR-ABL, BCR-ABL, p-STAT3, STAT3, p-ERK1/2, ERK1/2) overnight at 4°C.[1][4]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Analyze the band intensities to quantify changes in protein phosphorylation.
Signaling Pathway Diagrams
BCR-ABL1 Signaling and this compound Inhibition
This compound primarily targets the constitutively active BCR-ABL1 kinase. Inhibition of BCR-ABL1 blocks the activation of multiple downstream pathways, including the RAS/MAPK (ERK) and JAK/STAT pathways, which are critical for CML cell proliferation and survival.[1][4]
Mechanism of Acquired Resistance to this compound
In some cases, cancer cells can develop resistance to this compound. One identified mechanism involves the hyperactivation of alternative signaling pathways, such as the EGFR/ERK/STAT3 pathway, alongside increased expression of drug efflux pumps and enhanced autophagy.[1]
References
- 1. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Mesylate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL [frontiersin.org]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Cell Culture Protocols [cellbiologics.com]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols for Flumatinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of flumatinib in mouse xenograft models. This compound is a potent and selective tyrosine kinase inhibitor targeting BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] These protocols are intended to serve as a guide for preclinical evaluation of this compound in various cancer models.
Mechanism of Action
This compound exerts its antineoplastic activity by inhibiting the kinase activity of key signaling proteins involved in cell proliferation and survival.[2] Specifically, it targets:
-
BCR-ABL: A fusion protein characteristic of chronic myeloid leukemia (CML).[2]
-
PDGFR (α and β): Receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.
-
c-Kit: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST) and other cancers.
By blocking these kinases, this compound disrupts downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, leading to inhibition of tumor cell proliferation and induction of apoptosis.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
| Parameter | Value | Reference Species |
| In Vitro IC50 | ||
| c-Abl | 1.2 nM | Human |
| PDGFRβ | 307.6 nM | Human |
| c-Kit | 665.5 nM | Human |
| In Vivo Efficacy | ||
| Dosage (Mouse Xenograft) | 75 mg/kg | Mouse |
| Administration Route | Oral Gavage | Mouse |
| Dosing Schedule | Once or twice daily (q.d. or b.i.d) | Mouse |
| Pharmacokinetics (Mouse) | ||
| Tmax (75 mg/kg, single dose) | ~2 hours | Mouse |
| Cmax (plasma) | ~10,000 ng/mL | Mouse |
| Cmax (tumor) | ~20,000 ng/g | Mouse |
Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters of this compound.
| Xenograft Model (Cell Line) | This compound Dose | Comparator Drug & Dose | Outcome Measure | Result |
| 32D-V559D + Y823D | 75 mg/kg b.i.d. | Vehicle | Median Survival | 25.5 days vs. 22 days (p < 0.05)[1] |
| 32D-V559D + Y823D | 75 mg/kg b.i.d. | Imatinib 150 mg/kg q.d. | Median Survival | Significantly improved survival vs. imatinib (p < 0.01)[1] |
| 32D-V559D + Y823D | 75 mg/kg b.i.d. | Sunitinib 50 mg/kg q.d. | Median Survival | Significantly improved survival vs. sunitinib (p < 0.01)[1] |
Table 2: Efficacy of this compound in a Mouse Xenograft Model of Imatinib- and Sunitinib-Resistant GIST.[1]
Experimental Protocols
General Workflow for a this compound Mouse Xenograft Study
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol is adapted from studies evaluating this compound in 32D cells expressing human c-Kit mutants.[1]
1. Cell Culture and Implantation:
- Culture the selected cancer cell line (e.g., 32D-V559D+Y823D) under appropriate conditions.
- Harvest cells and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 1 x 10^7 cells per 100-200 µL.
- Subcutaneously inject the cell suspension into the flank of 6- to 8-week-old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice a week.
- Calculate tumor volume using the formula: (length x width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (typically 8-10 mice per group).
3. This compound Formulation and Administration:
- Vehicle Preparation: A common vehicle for oral gavage of tyrosine kinase inhibitors is 0.5% (w/v) methylcellulose with 0.1% to 0.5% (v/v) Tween 80 in sterile water.
- This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a dose of 75 mg/kg in a volume of approximately 10 mL/kg.
- Administration: Administer this compound or vehicle control via oral gavage once or twice daily for the duration of the study (e.g., 14-21 days).
4. Efficacy and Toxicity Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor for clinical signs of toxicity daily (e.g., changes in posture, activity, fur texture).
- The primary endpoint may be tumor growth inhibition or survival. For survival studies, monitor mice until a predetermined endpoint is reached (e.g., tumor volume exceeding 2000 mm³ or signs of significant morbidity).
- At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated target proteins).
Protocol 2: Patient-Derived Xenograft (PDX) Model
While specific studies detailing this compound administration in PDX models are not widely published, the following protocol provides a general framework based on best practices for PDX studies with oral tyrosine kinase inhibitors.
1. Tumor Tissue Implantation:
- Obtain fresh patient tumor tissue under sterile conditions.
- Implant small fragments (approximately 3x3 mm) of the tumor subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
2. Tumor Engraftment and Passaging:
- Monitor mice for tumor engraftment.
- Once tumors reach a suitable size (e.g., 1000-1500 mm³), they can be passaged to subsequent cohorts of mice for expansion.
3. Treatment Study:
- Once a sufficient number of mice with established tumors are available, randomize them into treatment groups.
- Formulate and administer this compound as described in the CDX protocol. The dosage may need to be optimized for the specific PDX model.
- Monitor tumor growth, body weight, and clinical signs of toxicity as described for the CDX model.
4. Data Analysis:
- Analyze tumor growth inhibition and/or survival data.
- Correlate treatment response with the molecular characteristics of the patient's tumor.
Toxicity Monitoring
Regular monitoring for potential toxicity is crucial in any preclinical drug administration study. For tyrosine kinase inhibitors like this compound, potential side effects can include:
| Parameter | Monitoring Frequency | Potential Findings |
| Clinical Observations | Daily | Ruffled fur, hunched posture, lethargy, reduced mobility |
| Body Weight | 2-3 times per week | Significant weight loss (>15-20%) may indicate toxicity |
| Complete Blood Count (CBC) | At study termination (or as needed) | Anemia, thrombocytopenia, neutropenia |
| Serum Chemistry | At study termination (or as needed) | Elevated liver enzymes (ALT, AST), increased creatinine |
| Histopathology | At study termination | Examination of major organs (liver, kidney, spleen, etc.) for any drug-related changes |
Table 3: Recommended Toxicity Monitoring for this compound in Mouse Xenograft Studies.
It is important to establish clear humane endpoints for the study and to euthanize animals that meet these criteria to minimize suffering.
References
- 1. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world comparison of this compound and nilotinib as first-line therapy for patients with chronic phase chronic myeloid leukemia: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Flumatinib in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a potent, second-generation breakpoint cluster region-Abelson (BCR-ABL) tyrosine kinase inhibitor (TKI) developed for the treatment of chronic myeloid leukemia (CML).[1] Accurate quantification of this compound and its major metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the bioanalysis of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. This oncoprotein drives malignant cell proliferation and survival through the activation of several downstream signaling pathways. This compound blocks the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and suppressing these downstream pathways.
Caption: this compound inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Analytical Methods
Two validated LC-MS/MS methods for the simultaneous determination of this compound and its major active metabolites, N-desmethyl this compound (M1) and an amide hydrolysis product (M3), in human plasma are presented below.
Method 1: Isocratic Elution
This method offers a rapid analysis time with a simple isocratic mobile phase.
Method 2: Gradient Elution
This method utilizes a gradient elution for potentially improved separation of analytes from matrix components.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two analytical methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| LC System | Not Specified | ACQUITY UPLC |
| Column | C18 | ACQUITY UPLC HSS T3 (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | Methanol:5mM Ammonium Acetate:Formic Acid (60:40:0.4, v/v/v)[1] | A: 10 mmol·L-1 Ammonium Formate (containing 0.1% Formic Acid)B: Acetonitrile[2] |
| Elution Mode | Isocratic[1] | Gradient[2] |
| Flow Rate | Not Specified | 0.5 mL/min[2] |
| Column Temp. | Not Specified | 38 °C[2] |
| Run Time | 4.2 min[1] | 6 min[2] |
| Injection Vol. | Not Specified | 5 µL[2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| MS System | Not Specified | Not Specified |
| Ionization Mode | Positive Ion Electrospray (ESI) | Positive Ion Electrospray (ESI)[2] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1] | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions (m/z) | ||
| This compound | 563 → 463[1] | Not Specified |
| Metabolite M1 | 549 → 463[1] | Not Specified |
| Metabolite M3 | 303 → 175[1] | Not Specified |
| Internal Standard (HHGV-E) | 529 → 429[1] | N/A |
| Internal Standard (Imatinib-d8) | N/A | Not Specified |
Table 3: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | ||
| This compound | 0.400 - 400[1] | Good linear relationship within the concentration range investigated[2] |
| Metabolite M1 | 0.100 - 100[1] | Good linear relationship within the concentration range investigated[2] |
| Metabolite M3 | 0.200 - 200[1] | Good linear relationship within the concentration range investigated[2] |
| Intra-day Precision (%RSD) | ||
| This compound | < 8.5%[1] | < 15%[2] |
| Metabolite M1 | < 9.8%[1] | < 15%[2] |
| Metabolite M3 | < 10.6%[1] | < 15%[2] |
| Inter-day Precision (%RSD) | ||
| This compound | < 8.5%[1] | < 15%[2] |
| Metabolite M1 | < 9.8%[1] | < 15%[2] |
| Metabolite M3 | < 10.6%[1] | < 15%[2] |
| Accuracy (%RE) | ||
| This compound | ± 2.2%[1] | Within ±15%[2] |
| Metabolite M1 | ± 6.0%[1] | Within ±15%[2] |
| Metabolite M3 | ± 9.9%[1] | Within ±15%[2] |
| Extraction Recovery | Not Specified | Approaching 100%[2] |
Experimental Protocols
The following are detailed protocols for the quantification of this compound in plasma based on the referenced methods.
Experimental Workflow
Caption: General workflow for the quantification of this compound in plasma.
Protocol 1: Sample Preparation using Protein Precipitation (Method 1)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add the internal standard solution (HHGV-E).
-
Add methanol for protein precipitation.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation and Evaporation (Method 2)
-
Pipette 50 µL of human plasma into a 1.5 mL EP tube.[2]
-
Add 200 µL of acetonitrile containing the internal standard (Imatinib-d8) and 0.1% ammonia.[2]
-
Vortex the mixture for 10 minutes.[2]
-
Centrifuge the sample at 16,000 r/min for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator (approximately 1 hour).[2]
-
Reconstitute the dried residue with 150 µL of 23% acetonitrile in water.[2]
-
Vortex for 10 minutes, then centrifuge for 10 minutes.[2]
-
Transfer 120 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters specified in Tables 1 and 2 for the chosen method.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared samples, along with calibration standards and quality control samples.
-
Acquire data in MRM mode.
-
Process the data using appropriate software to determine the concentrations of this compound, M1, and M3 in the plasma samples.
Conclusion
The described LC-MS/MS methods provide sensitive, specific, and reliable approaches for the quantification of this compound and its major metabolites in human plasma. These protocols and application notes can be effectively utilized in clinical and research settings to support the development and therapeutic monitoring of this compound. Proper method validation should always be performed to ensure the accuracy and precision of the results.
References
- 1. Simultaneous determination of this compound and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound and Its Two Major Metabolites in Plasma by LC-MS/MS [yydbzz.com]
Application Notes and Protocols: Studying Flumatinib Resistance in CML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis.[1][2] Tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 protein have revolutionized the treatment of CML.[3] Flumatinib, a second-generation TKI, has demonstrated superior efficacy and a favorable safety profile compared to imatinib in the first-line treatment of chronic phase CML.[4][5][6][7] It functions by inhibiting the BCR-ABL tyrosine kinase enzyme, thereby interfering with the signal transduction pathways that promote the growth and survival of CML cells.[1][8]
Despite the success of TKIs like this compound, the development of drug resistance remains a significant clinical challenge.[4][9] Resistance can arise from BCR-ABL1-dependent mechanisms, such as point mutations in the kinase domain that impair drug binding, or from BCR-ABL1-independent mechanisms.[4][10] These independent mechanisms involve the activation of alternative signaling pathways to sustain cell proliferation and survival, including the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[3][9][10][11] Additionally, increased drug efflux mediated by transporters like P-glycoprotein, and enhanced autophagy have been identified as key contributors to this compound resistance.[4][9]
These application notes provide detailed protocols for establishing this compound-resistant CML cell lines and for characterizing the underlying resistance mechanisms. The included methodologies and data presentation formats are intended to guide researchers in their investigations of this compound resistance and the development of novel therapeutic strategies to overcome it.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Sensitive and Resistant CML Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Factor | Cross-Resistance | Reference |
| K562 (Parental) | This compound | 2.64 | - | - | [4] |
| K562/FLM (Resistant) | This compound | 58.69 | 22.2 | - | [4] |
| K562/FLM (Resistant) | Imatinib | >5-fold increase vs. parental | - | Yes (Imatinib, Doxorubicin) | [4] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Resistance Factor: Calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant CML Cell Line (K562/FLM)
This protocol describes the generation of a this compound-resistant CML cell line by continuous exposure to incrementally increasing concentrations of the drug.[4][9][12]
Materials:
-
K562 human CML cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture Maintenance: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Initial Drug Exposure: Begin by exposing the K562 cells to a low concentration of this compound (e.g., 0.5 nM).[4] The initial concentration is typically at or below the IC10-IC20 of the parental cell line.[12]
-
Stepwise Concentration Increase:
-
Replenish the medium containing this compound every 2-3 days.[4]
-
Once the cells are stably proliferating for 7-14 days, increase the this compound concentration by a small increment (e.g., 0.5 nM).[4]
-
Repeat this process of gradual dose escalation. It is advisable to cryopreserve cells at each stable concentration stage.[12]
-
-
Generation of Resistant Line: Continue the stepwise increase until the cells can proliferate in a significantly higher concentration of this compound (e.g., 50 nM).[4]
-
Maintenance of Resistant Line: Maintain the established this compound-resistant cell line (K562/FLM) in a medium containing a maintenance concentration of this compound (e.g., 50 nM) to ensure the stability of the resistant phenotype.[4]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values for both parental and resistant cell lines.
Materials:
-
Parental (K562) and resistant (K562/FLM) CML cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
Drug Treatment: After overnight incubation, treat the cells with a range of this compound concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate changes in the expression and phosphorylation status of proteins involved in resistance-associated signaling pathways.
Materials:
-
Parental and resistant CML cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-P-glycoprotein, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in this compound resistance and a general workflow for studying drug resistance.
Caption: A generalized workflow for the establishment and characterization of this compound-resistant CML cell lines.
Caption: Key BCR-ABL1 independent mechanisms contributing to this compound resistance in CML cells.[3][4][9][10]
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. Frontiers | Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics [frontiersin.org]
- 3. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 6. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Facebook [cancer.gov]
- 9. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flumatinib in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] As a derivative of imatinib, it exhibits greater selectivity and potency against the BCR-ABL fusion protein, the hallmark of CML.[1] this compound also shows inhibitory activity against other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit. These characteristics make this compound a valuable tool for high-throughput screening (HTS) assays aimed at identifying novel anti-cancer agents, elucidating resistance mechanisms, and exploring its therapeutic potential in other malignancies.
This document provides detailed application notes and protocols for the use of this compound in HTS assays. It is intended to guide researchers in designing and executing robust and reproducible screening campaigns.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of the BCR-ABL tyrosine kinase. This action blocks the constitutive kinase activity of the fusion protein, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and adhesion. The primary signaling cascades affected by this compound are the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL-positive cells.[3][4][5][6]
Below is a diagram illustrating the BCR-ABL signaling pathway and the point of intervention for this compound.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in various CML cell lines.
| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |
| K562 | Philadelphia chromosome-positive | 1.2 | [5] |
| KCL-22 | Philadelphia chromosome-positive | 1.5 | [7] |
| KCL-22-IR | Imatinib-resistant | 2.0 | [7] |
| Ba/F3 p210 | BCR-ABL expressing | 10.8 | [5] |
| Ba/F3 T315I | Imatinib-resistant mutation | >1000 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell density, incubation time, and the method used for assessing cell viability.
High-Throughput Screening Protocols
The following protocols are designed for HTS campaigns to identify modulators of this compound activity or to screen for novel anti-leukemic compounds.
Protocol 1: Cell-Based Viability Assay in CML Cell Lines
This protocol is designed to screen compound libraries for cytotoxic or cytostatic effects on CML cells, and can be adapted to identify compounds that synergize with or antagonize this compound.
Workflow Diagram:
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Compound library plates
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Culture: Maintain K562 cells in exponential growth phase in RPMI-1640 medium at 37°C in a 5% CO2 humidified incubator.
-
Compound Plating: Prepare compound library plates with appropriate dilutions. For synergy screening, prepare a dose-response matrix of the library compounds and this compound.
-
Cell Seeding: Harvest and count K562 cells. Dilute the cells to a final concentration of 5,000 cells/40 µL in pre-warmed medium. Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Compound Addition: Add 100 nL of compound from the library plates to the corresponding wells of the cell plates using an acoustic liquid handler or pin tool. For synergy screening, add the appropriate concentrations of both the library compound and this compound. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the Z'-factor to assess the quality of the assay.
-
Identify hit compounds based on a predefined threshold (e.g., >50% inhibition of cell viability or a Z-score < -2).
-
For hit compounds, perform dose-response experiments to determine their IC50 values.
-
Protocol 2: Biochemical Kinase Assay for BCR-ABL Inhibition
This protocol describes a biochemical assay to screen for direct inhibitors of the BCR-ABL kinase activity. This is useful for identifying compounds that target the kinase directly and for mechanistic studies of this compound.
Materials:
-
Recombinant human BCR-ABL enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated peptide substrate for ABL kinase
-
This compound stock solution
-
Compound library plates
-
384-well assay plates
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Reagent Preparation: Prepare working solutions of BCR-ABL enzyme, peptide substrate, and ATP in kinase buffer.
-
Compound Plating: Prepare compound library plates with appropriate dilutions.
-
Assay Reaction:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 50 nL of compound from the library plates.
-
Add 2.5 µL of the BCR-ABL enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Identify hit compounds based on a predefined inhibition threshold.
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
-
Conclusion
This compound is a versatile and potent tool for high-throughput screening in the context of CML and other cancers driven by its target kinases. The protocols provided here offer a starting point for researchers to develop and optimize HTS assays tailored to their specific research questions. Careful assay design, validation, and data analysis are crucial for the successful identification of novel therapeutic agents and a deeper understanding of kinase inhibitor biology.
References
- 1. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Efficacy and Safety of this compound and Imatinib as First-line Treatments for Newly-diagnosed Chronic Myeloid Leukemia in Chronic Phase: A Real-world Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Flumatinib and its Major Metabolites in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Flumatinib and its two major metabolites, N-desmethyl this compound (M1) and an amide hydrolysis product (M3), in human plasma.[1] The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability.
Introduction
This compound is a potent tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[1][2][3][4] It primarily targets the BCR-ABL fusion protein, inhibiting the signaling pathways that drive the proliferation of cancer cells.[5] Understanding the pharmacokinetics of this compound and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The major circulating metabolites of this compound are N-desmethyl this compound (M1) and an amide hydrolysis product (M3).[1] This application note provides a detailed protocol for a validated LC-MS/MS method to quantify this compound, M1, and M3 in human plasma.
Experimental
Materials and Reagents
-
This compound, N-desmethyl this compound (M1), and amide hydrolysis product (M3) reference standards were of high purity (≥98%).
-
An appropriate internal standard (IS), such as HHGV-E, should be used.[1]
-
HPLC-grade methanol and acetonitrile.
-
Formic acid and ammonium acetate of analytical grade.
-
Human plasma (with anticoagulant).
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard.[1]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.[6]
-
Mobile Phase:
-
Flow Rate: A flow rate of 0.5 mL/min is recommended.[6]
-
Column Temperature: Maintained at 38 °C.[6]
-
Injection Volume: 10 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following MRM transitions should be monitored[1]:
-
This compound: m/z 563 → 463
-
M1 (N-desmethyl this compound): m/z 549 → 463
-
M3 (Amide hydrolysis product): m/z 303 → 175
-
Internal Standard (HHGV-E): m/z 529 → 429
-
Results and Discussion
Method Validation
The developed LC-MS/MS method was fully validated according to the principles outlined by regulatory agencies such as the EMA and FDA.[7][8]
The method demonstrated excellent linearity over the following concentration ranges in human plasma[1]:
-
This compound: 0.400 - 400 ng/mL
-
M1: 0.100 - 100 ng/mL
-
M3: 0.200 - 200 ng/mL
The lower limit of quantification (LLOQ) was established at the lowest point of the calibration curve for each analyte.
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
-
Precision: The relative standard deviation (RSD) for both intra- and inter-day precision was less than 15% for all analytes.[1]
-
Accuracy: The relative error (RE) was within ±15% for all analytes.[1]
Table 1: Summary of Quantitative Data for this compound, M1, and M3
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | 0.400 - 400 | 0.400 | < 8.5 | < 8.5 | ± 2.2 |
| M1 | 0.100 - 100 | 0.100 | < 9.8 | < 9.8 | ± 6.0 |
| M3 | 0.200 - 200 | 0.200 | < 10.6 | < 10.6 | ± 9.9 |
Data summarized from a representative study.[1]
This compound and its metabolites were found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Metabolic pathways of this compound.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of this compound and its major metabolites, M1 and M3, in human plasma. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, contributing to the safe and effective clinical use of this compound.
References
- 1. Simultaneous determination of this compound and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Mesylate used for? [synapse.patsnap.com]
- 6. Determination of this compound and Its Two Major Metabolites in Plasma by LC-MS/MS [yydbzz.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Application Notes and Protocols: Flumatinib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein, as well as platelet-derived growth factor receptor (PDGFR) and c-Kit. Its efficacy has been demonstrated in the treatment of Philadelphia chromosome-positive (Ph+) hematological malignancies.[1][2] Emerging clinical data supports the use of this compound in combination with traditional chemotherapy agents to enhance treatment efficacy, particularly in newly diagnosed Ph+ Acute Lymphoblastic Leukemia (ALL).[3][4] These application notes provide a summary of key clinical findings and detailed protocols for the combination of this compound with chemotherapy, intended to guide further research and drug development.
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting the constitutive kinase activity of the BCR-ABL protein. This aberrant protein drives oncogenesis in Ph+ leukemias by activating multiple downstream signaling pathways that promote cell proliferation and survival. This compound blocks the ATP binding site of the BCR-ABL kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates. This leads to the downregulation of pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of action of this compound on the BCR-ABL signaling pathway.
Clinical Efficacy of this compound Combination Therapy
Clinical studies have demonstrated that combining this compound with standard chemotherapy regimens leads to high rates of remission and deep molecular responses in patients with newly diagnosed Ph+ ALL.
Efficacy in Newly Diagnosed Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
A key regimen combines this compound with a VIP (Vincristine, Idarubicin/Daunorubicin, Prednisone) backbone.[5] Data from multiple studies are summarized below.
| Efficacy Endpoint | This compound + Chemo (Study 1)[4] | This compound + Chemo (RJ-ALL2020.2A)[5][6] | This compound + Chemo (Study 3)[3] | This compound + Chemo vs. Dasatinib + Chemo[7] |
| Patient Population | 29 Ph+ ALL Adults | 63 Ph+ ALL Adults | 65 Ph+ ALL Adults | 43 Ph+ ALL Adults |
| Complete Remission (CR) Rate | 96.3% (post-induction) | 95.2% (post-induction) | 96.9% (post-induction) | No significant difference at 1 & 3 months |
| MRD Negativity Rate | 95.6% (at 3 months) | 80% (at 3 months, by MFC) | 58.5% (post-induction, by MFC) | Significantly higher in this compound group at 3 months |
| Complete Molecular Response (CMR) | 73.3% (at 6 months) | 51.9% (at 3 months) | Not Reported | Significantly higher in this compound group at 3 months |
| 1-Year Overall Survival (OS) | Not Reported | 92.5% | 87.4% (at 24 months) | Not Reported |
| 1-Year Progression-Free Survival (PFS) | Not Reported | 86.1% | 62.6% (EFS at 24 months) | Not Reported |
MFC: Multiparameter Flow Cytometry; EFS: Event-Free Survival.
Safety and Tolerability of this compound Combination Therapy
The combination of this compound with chemotherapy is generally well-tolerated. The most common adverse events (AEs) are hematological and are largely attributable to the chemotherapy backbone.
| Adverse Event (Grade ≥3) | This compound + VP Induction (N=29)[3] | This compound + Chemo (RJ-ALL2020.2A)[5] | This compound + Chemo (N=65)[3] |
| Myelosuppression | Grade II: 16.7%Grade III: 8.3%Grade IV: 75.0% | Most G3-4 AEs were hematological | Neutropenia: 93.8%Thrombocytopenia: 76.9% |
| Non-Hematological AEs | Liver insufficiency, infection (grades not specified) | Mostly Grade 1-2 | Severe non-hematological AEs were rare |
| Treatment Discontinuation due to AEs | Not Reported | None | Not Reported |
Experimental Protocols
Protocol 1: this compound in Combination with VIP/VDP-based Chemotherapy for Ph+ ALL
This protocol is based on regimens used in recent clinical trials for newly diagnosed adult Ph+ ALL.[5][8]
1. Patient Eligibility:
- Age 18-65 years.
- Newly diagnosed, previously untreated Philadelphia chromosome-positive Acute Lymphoblastic Leukemia.
- Adequate organ function (renal, hepatic, cardiac).
2. Treatment Regimen Workflow:
Caption: Clinical trial workflow for Ph+ ALL treatment.
3. Dosing and Administration (Induction Cycle 1):
- This compound: 600 mg, administered orally, once daily. Continuous administration starting from day 8 of the induction cycle and continued through consolidation and maintenance phases.[9]
- Daunorubicin (DNR): 40 mg/m², administered as intravenous infusion (ivgtt), on days 1, 2, and 3.
- Vincristine (VCR): 2 mg, administered as ivgtt, on days 1, 8, 15, and 22.
- Prednisone: 40-60 mg/m², administered orally, on days 1 through 21, followed by a gradual dose taper to day 28.
- Central Nervous System (CNS) Prophylaxis: Administered regularly after remission induction, typically involving intrathecal methotrexate.[5]
4. Monitoring and Response Assessment:
- Hematological Response: Assessed by bone marrow aspirates and peripheral blood counts at the end of the induction cycle.
- Minimal Residual Disease (MRD): Monitored using multiparameter flow cytometry and real-time quantitative PCR (RT-qPCR) for BCR-ABL1 transcripts at the end of induction and regular intervals thereafter (e.g., 3 and 6 months).[4][5]
- Molecular Response: Defined by BCR-ABL1 transcript levels on the International Scale (IS). Major Molecular Response (MMR) is ≤0.1% and Complete Molecular Response (CMR) is typically <0.0032% or undetectable.
5. Dose Modification for Toxicity:
- Dose adjustments for this compound and chemotherapy agents should be made based on the severity of hematological and non-hematological toxicities, according to institutional guidelines and the clinical trial protocol. In reported studies, this compound was well-tolerated with no discontinuations due to toxicity.[5]
Conclusion
The combination of this compound with conventional chemotherapy, particularly a VDP/VIP-based regimen, represents a highly effective and safe therapeutic strategy for newly diagnosed Ph+ ALL.[3][6][7] The high rates of complete and molecular remission suggest this approach can lead to durable responses. The provided protocols, based on current clinical evidence, can serve as a foundation for designing further clinical investigations and for preclinical studies aimed at exploring synergistic effects and mechanisms of action with other cytotoxic agents. Careful monitoring for myelosuppression is essential, though the overall safety profile appears manageable.
References
- 1. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows Promise in Chronic-Phase Chronic Myeloid Leukemia | Nebraska Hematology Oncology - Cancer Care Treatment Blood Disorders Clinical Trials Lincoln Nebraska (NE) [yourcancercare.com]
- 3. Real-world Efficacy and Safety of this compound as the First-line Treatment in Patients With de novo Philadelphia-positive Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic and clinical study of efficacy and adverse effects of this compound in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P363: A PHASE II STUDY OF this compound WITH CHEMOTHERAPY FOR NEWLY DIAGNOSED PH/BCR-ABL1-POSITIVE ACUTE LYMPHOBLASTIC LEUKEMIA IN ADULTS: UPDATED RESULTS FROM RJ-ALL2020.2A TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of this compound versus dasatinib combined with multi-drug chemotherapy in adults with Philadelphia-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ehaweb.org [library.ehaweb.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Establishing a Flumatinib-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a flumatinib-resistant cell line, a critical tool for investigating drug resistance mechanisms and developing novel therapeutic strategies. The protocols are based on established methodologies for generating drug-resistant cancer cell lines, with specific details tailored to this compound.
Introduction
This compound is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[1][2][3] However, the emergence of drug resistance remains a significant clinical challenge.[1][2] The development of this compound-resistant cell lines in vitro is an essential step to understand the underlying molecular mechanisms of resistance and to identify potential therapeutic interventions to overcome it.[2][4]
This document outlines the protocols for:
-
Developing a this compound-Resistant Cell Line: A stepwise method for inducing resistance in a cancer cell line.
-
Characterization of the Resistant Phenotype: Methods to confirm and quantify the level of resistance.
-
Investigating Mechanisms of Resistance: Techniques to explore the molecular pathways contributing to this compound resistance.
Data Presentation
Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| K562 (Parental) | This compound | Value to be determined experimentally | 1 |
| K562/FLM (Resistant) | This compound | Value to be determined experimentally | Calculate based on experimental data |
| K562 (Parental) | Imatinib | Value to be determined experimentally | 1 |
| K562/FLM (Resistant) | Imatinib | Value to be determined experimentally | Indicates potential cross-resistance[1] |
| K562 (Parental) | Doxorubicin | Value to be determined experimentally | 1 |
| K562/FLM (Resistant) | Doxorubicin | Value to be determined experimentally | Indicates potential cross-resistance[1] |
Table 2: Expression Profile of Key Proteins in Parental vs. Resistant Cells
| Protein | Parental Cell Line (e.g., K562) | Resistant Cell Line (e.g., K562/FLM) | Method of Detection |
| P-glycoprotein (P-gp) | Basal Expression | Increased Expression[1][2] | Western Blot, qPCR |
| ABCC1 | Basal Expression | Increased Expression[1][2] | Western Blot, qPCR |
| ABCC4 | Basal Expression | Increased Expression[1][2] | Western Blot, qPCR |
| p-EGFR | Basal Phosphorylation | Increased Phosphorylation[1][2] | Western Blot |
| p-ERK | Basal Phosphorylation | Increased Phosphorylation[1][2] | Western Blot |
| p-STAT3 | Basal Phosphorylation | Increased Phosphorylation[1][2] | Western Blot |
| LC3-II/LC3-I ratio | Basal Ratio | Increased Ratio (indicating enhanced autophagy)[1][2] | Western Blot |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line (e.g., K562/FLM)
This protocol describes the gradual dose-escalation method to establish a stable this compound-resistant cell line.[2][5][6][7]
Materials:
-
Human CML cell line K562
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Determine Initial this compound Concentration: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for the parental K562 cells.[5]
-
Induction of Resistance:
-
Begin by exposing the K562 cells to a low concentration of this compound (e.g., starting at 0.5 nM or the predetermined IC20).[2]
-
Replenish the medium containing this compound every 2-3 days.[2]
-
Monitor cell viability and proliferation. Initially, a significant number of cells will die.
-
Once the cells resume stable growth (typically after 7-14 days), gradually increase the concentration of this compound.[2] An incremental increase of 0.5 nM has been previously reported.[2]
-
Repeat this process of stepwise dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 50 nM).[2] This entire process can take several months to over two years.[2][6]
-
-
Establishment of the Resistant Line: Once the cells are stably growing in the target concentration of this compound, they are considered a this compound-resistant cell line (e.g., K562/FLM).
-
Maintenance of the Resistant Line: Maintain the K562/FLM cells in a medium containing the final selection concentration of this compound (e.g., 50 nM) to ensure the stability of the resistant phenotype.[2]
Protocol 2: Characterization of Drug Resistance
A. Cell Viability Assay (MTT or CCK-8)
-
Seed both parental (K562) and resistant (K562/FLM) cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for 48-72 hours.
-
Add MTT or CCK-8 reagent and measure the absorbance according to the manufacturer's instructions.
-
Calculate the IC50 values for both cell lines and determine the fold resistance of the K562/FLM cells.
B. Western Blot Analysis
-
Lyse parental and resistant cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., P-gp, ABCC1, ABCC4, p-EGFR, p-ERK, p-STAT3, LC3) and appropriate loading controls (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the protein expression levels to compare between the parental and resistant cell lines.
C. Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from both parental and resistant cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the genes encoding drug efflux pumps (e.g., ABCB1, ABCC1, ABCC4).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in gene expression in the resistant cells compared to the parental cells.
Visualization of Workflows and Pathways
References
- 1. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Mesylate used for? [synapse.patsnap.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Flumatinib Resistance in CML Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Flumatinib resistance in Chronic Myeloid Leukemia (CML).
Frequently Asked Questions (FAQs)
Q1: My CML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound in CML can be broadly categorized into BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.[1][2]
-
BCR-ABL1-dependent resistance primarily involves point mutations in the BCR-ABL1 kinase domain that interfere with this compound binding.[2][3] Although this compound is effective against some imatinib-resistant mutations, certain mutations can still confer resistance.[4][5]
-
BCR-ABL1-independent resistance involves the activation of alternative signaling pathways to bypass the BCR-ABL1 inhibition by this compound.[1][2] Key mechanisms identified include:
-
Increased Autophagy: Cells may use autophagy as a survival mechanism under the stress of TKI treatment.[1][6]
-
Overexpression of Drug-Efflux Proteins: Increased expression of proteins like P-glycoprotein (P-gp), ABCC1, and ABCC4 can actively pump this compound out of the cell, reducing its intracellular concentration.[1][6]
-
Hyperactivation of Alternative Signaling Pathways: The EGFR/ERK/STAT3 signaling pathway has been identified as a crucial element in promoting resistance to this compound.[1][6]
-
Q2: I need to develop a this compound-resistant CML cell line for my experiments. What is a recommended protocol?
A2: A common method to establish a this compound-resistant CML cell line is through continuous exposure to gradually increasing concentrations of the drug.[1][6]
Experimental Protocol: Establishment of a this compound-Resistant K562 Cell Line (K562/FLM)
-
Parental Cell Line: Human CML cell line K562.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 μg/mL streptomycin, and 100 U/mL penicillin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance:
-
Start by exposing the K562 cells to a low concentration of this compound (e.g., 0.5 nM).[1]
-
Culture the cells in the presence of the drug, replenishing the medium with fresh drug-containing medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Continue this process of stepwise dose escalation until the cells can proliferate in a clinically relevant concentration of this compound (e.g., 50 nM).[1]
-
-
Verification of Resistance:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of this compound for both the parental K562 and the newly established resistant cell line (K562/FLM).
-
The resistance factor can be calculated by dividing the IC50 of the resistant cells by the IC50 of the parental cells. A significant increase in the resistance factor confirms the establishment of a resistant cell line. For example, the K562/FLM cell line has shown a resistance factor of 22.2.[1]
-
Q3: My western blot results show no change in BCR-ABL1 expression in my this compound-resistant cells compared to the parental line. What could be the reason?
A3: This observation suggests a BCR-ABL1-independent mechanism of resistance.[1] In such cases, the cancer cells have found alternative ways to survive and proliferate despite the effective inhibition of the BCR-ABL1 kinase by this compound. You should investigate other potential mechanisms as described in Q1, such as the activation of bypass signaling pathways (e.g., EGFR/ERK/STAT3), increased drug efflux, or enhanced autophagy.[1][6]
Q4: Are there any known compounds that can overcome this compound resistance?
A4: Yes, recent studies have shown that Ivermectin, an anti-parasitic agent with anti-tumor properties, can effectively overcome this compound resistance in CML cells.[1][6] Ivermectin has been shown to suppress the expression of autophagy and drug-efflux proteins, reduce the phosphorylation of EGFR, ERK, and STAT3, and promote apoptosis in this compound-resistant cells.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure they are in the logarithmic growth phase during the drug treatment period. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light to prevent degradation. |
| Incubation Time | Use a consistent incubation time for drug exposure across all experiments (e.g., 72 hours).[1] |
| Assay Reagent Quality | Check the expiration date and proper storage of your viability assay reagents (e.g., MTT, WST-1). |
| Cell Line Contamination | Regularly check your cell lines for mycoplasma contamination, which can affect cell growth and drug sensitivity. |
Issue 2: Difficulty in detecting changes in protein expression or phosphorylation related to resistance.
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using an enrichment technique for low-abundance proteins. |
| Poor Antibody Quality | Use validated antibodies specific for the target protein and its phosphorylated form. Titrate the antibody concentration to optimize the signal-to-noise ratio. |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of the proteins. |
| Suboptimal Western Blot Conditions | Optimize transfer conditions (time and voltage) and blocking buffers to enhance signal detection. |
| Timing of Analysis | Analyze protein expression at different time points after this compound treatment to capture the dynamic changes in signaling pathways. |
Quantitative Data Summary
Table 1: IC50 Values of Various Drugs in Parental (K562) and this compound-Resistant (K562/FLM) CML Cells
| Drug | K562 IC50 (nM) | K562/FLM IC50 (nM) | Resistance Factor |
| This compound | 2.64 | 58.69 | 22.2 |
| Imatinib | Data not specified | Exhibits pronounced cross-resistance | ~5 |
| Doxorubicin | Data not specified | Exhibits pronounced cross-resistance | Data not specified |
| Ivermectin | Data not specified | Remains sensitive | Data not specified |
Data extracted from a study on the establishment of the K562/FLM cell line.[1]
Signaling Pathways and Experimental Workflows
References
- 1. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Flumatinib in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-target effects of Flumatinib in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a second-generation tyrosine kinase inhibitor (TKI).[1] Its primary targets are the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit).[2][3] It is used in the treatment of chronic myeloid leukemia (CML).[1]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is selective for its primary targets, like other TKIs, it can inhibit other kinases, leading to off-target effects.[4][5] These off-target activities can cause unexpected cellular phenotypes, toxicity, or even provide opportunities for drug repositioning. Understanding the complete kinase inhibition profile is crucial for a comprehensive assessment of this compound's biological activity and potential side effects.
Q3: What are the common cellular assays to identify off-target effects of this compound?
Commonly used cellular assays include:
-
Kinase Profiling Assays: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Cell Viability Assays (e.g., MTT assay): To assess the cytotoxic effects of this compound on different cell lines, including those that do not express the primary targets.
-
Western Blotting: To examine the phosphorylation status of downstream signaling molecules of both on-target and potential off-target pathways.
Q4: My cell viability assay shows a decrease in viability in a cell line that doesn't express BCR-ABL, PDGFR, or c-Kit. What could be the reason?
This could indicate an off-target effect of this compound. The drug might be inhibiting another kinase essential for the survival of that specific cell line. To investigate this further, you can perform a kinase profiling assay to identify potential off-target kinases inhibited by this compound at the concentration used in your viability assay. Subsequently, you can use techniques like western blotting to see if signaling pathways downstream of the identified off-target kinases are affected.
Q5: I am not seeing inhibition of my expected off-target kinase in my cellular assay, although biochemical assays suggest it's a target. What could be the issue?
Several factors could contribute to this discrepancy:
-
Cellular Permeability: this compound may not be efficiently entering the cell type you are using.
-
ATP Concentration: The intracellular ATP concentration is much higher than that used in many biochemical assays. This can lead to a rightward shift in the IC50 value in a cellular context for ATP-competitive inhibitors.
-
Drug Efflux Pumps: The cells might be actively pumping out this compound, reducing its intracellular concentration.
-
Indirect Effects: The observed phenotype in the biochemical assay might be an indirect effect not present in the cellular context.
Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in your cells.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| ABL | 1.2 | [2] |
| PDGFR-β | 307.6 | [2] |
| KIT | 665.5 | [2] |
| KIT (V559D) | 2-4 | Highly sensitive.[2] |
| KIT (Del V559V560) | 2-4 | Highly sensitive.[2] |
| KIT (Y503-F504 ins AY) | 275.0 | Relatively resistant.[2] |
| KIT (D816H) | 34.4 | More sensitive than to imatinib.[2] |
| KIT (N822K) | 16.5 | More sensitive than to imatinib.[2] |
| KIT (D816V) | >5000 | Highly resistant.[2] |
| KIT (D816Y) | >5000 | Highly resistant.[2] |
Note: this compound has shown weak inhibition of VEGFR2/3, SRC, FLT3, RET, EGFR, and HER2.[2]
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a specific kinase in a biochemical assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-32P]ATP)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant kinase, substrate, and ATP to their final desired concentrations in the assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute it further in the assay buffer.
-
Kinase Reaction: a. To a 96-well or 384-well plate, add the kinase and the this compound dilutions (or DMSO for the control). b. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding the substrate and ATP mixture. d. Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (usually 30°C or 37°C).
-
Detection: a. Stop the reaction (if necessary, depending on the detection method). b. Add the detection reagent according to the manufacturer's instructions. This will measure the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: a. Measure the signal using a microplate reader. b. Subtract the background signal (no enzyme control). c. Normalize the data to the positive control (DMSO-treated, 100% activity) and a negative control (no ATP or a potent inhibitor, 0% activity). d. Plot the percentage of kinase activity against the logarithm of the this compound concentration. e. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control (100% viability). c. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
Western Blot for Phospho-Protein Analysis
This protocol outlines the steps to analyze the phosphorylation status of downstream targets of on- and off-target kinases.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK or anti-phospho-STAT3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): a. To detect the total protein levels, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the total protein (e.g., anti-ERK or anti-STAT3). This allows for the normalization of the phospho-protein signal to the total protein level.
Visualizations
Caption: On-Target Signaling Pathways of this compound.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flumatinib Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flumatinib effectively in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on optimal concentrations to achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI).[1] Its principal mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome, which is characteristic of Chronic Myeloid Leukemia (CML).[1] By targeting the BCR-ABL kinase, this compound blocks the signaling pathways that lead to the proliferation of leukemic cells and their resistance to apoptosis (programmed cell death).[1] Additionally, this compound has been shown to inhibit other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit).[2][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific mutations present. For initial experiments, a dose-response study is recommended. Based on published data, a broad range to consider would be from 1 nM to 1000 nM.[3] For sensitive cell lines, such as K562, the IC50 (half-maximal inhibitory concentration) is in the low nanomolar range, around 2.64 nM.[4] However, for cell lines with resistance mutations, significantly higher concentrations may be necessary.[3][4]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Lack of response to this compound can be attributed to several factors:
-
Primary or Acquired Resistance: The cells may possess inherent resistance or have developed resistance during the experiment. Common resistance mechanisms in CML cells include mutations in the BCR-ABL1 kinase domain, overexpression of the BCR-ABL1 protein, and activation of alternative signaling pathways (e.g., EGFR/STAT3/ERK).[4][5]
-
Drug Efflux: Increased expression of membrane transport proteins, such as P-glycoprotein (P-gp), ABCC1, and ABCC4, can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.[4]
-
Enhanced Autophagy: Some resistant cells exhibit increased levels of autophagy, a cellular process that can promote survival under stress conditions, thereby evading the cytotoxic effects of this compound.[4]
-
Experimental Issues: Suboptimal experimental conditions, such as incorrect drug concentration, improper cell culture maintenance, or issues with the drug stock solution, could also be a factor.
Q4: Are there any known combination therapies that can enhance this compound's efficacy?
A4: Recent research has explored combination strategies to overcome this compound resistance. For instance, the anti-parasitic drug ivermectin has been shown to reverse this compound resistance in CML cells by inhibiting autophagy and the expression of drug-efflux proteins, as well as reducing the activity of pro-survival signaling pathways.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value or lack of cell death | Cell line may have resistance mutations (e.g., in the KIT activation loop).[3] | Confirm the mutational status of your cell line. Consider using cell lines known to be sensitive to this compound for positive control experiments. Test a higher concentration range. |
| Increased expression of drug efflux pumps (e.g., P-glycoprotein).[4] | Co-treat with a known inhibitor of the specific efflux pump to see if sensitivity is restored. Measure the expression levels of relevant ABC transporters via Western blot or qPCR. | |
| Activation of alternative survival pathways.[4] | Investigate the phosphorylation status of key proteins in alternative pathways (e.g., EGFR, STAT3, ERK) using Western blotting. Consider co-treatment with inhibitors of these pathways. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. Aliquot the stock to avoid repeated freeze-thaw cycles. | |
| Unexpected off-target effects | This compound inhibits other kinases besides BCR-ABL, such as PDGFR and c-Kit.[2] | Be aware of the broader selectivity profile of this compound. Use appropriate controls and consider the potential impact on other signaling pathways in your experimental system. |
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Genetic Background/Mutation | This compound IC50 (nM) | Reference |
| K562 | CML, Philadelphia chromosome positive | 2.64 | [4] |
| K562/FLM | This compound-resistant CML | 58.69 | [4] |
| 32D-V559D | Expressing KIT with exon 11 mutation | 2-4 | [3] |
| 32D-Del (V559V560) | Expressing KIT with exon 11 deletion | 2-4 | [3] |
| 32D-Y503-F504 ins AY | Expressing KIT with exon 9 insertion | 275.0 | [3] |
| 32D-D816H | Expressing KIT with activation loop mutation | 34.4 | [3] |
| 32D-N822K | Expressing KIT with activation loop mutation | 16.5 | [3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Target cells in logarithmic growth phase
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells in 200 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 200 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for 72 hours.[3]
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[3]
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Target cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 4 hours).[3]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.
Mandatory Visualizations
Caption: this compound inhibits BCR-ABL, PDGFR, and c-Kit signaling.
Caption: Mechanisms leading to this compound resistance in cancer cells.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming this compound resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance | MDPI [mdpi.com]
Flumatinib Drug-Drug Interaction (DDI) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting and interpreting in vitro and in vivo drug-drug interaction (DDI) studies for Flumatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is predominantly metabolized by the cytochrome P450 (CYP) enzymes CYP3A4 and, to a lesser extent, CYP2C8.[1] The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis.[2] The parent drug, this compound, is the main form recovered in human plasma, urine, and feces.[2][3]
Q2: Is this compound a substrate of any drug transporters?
A2: Currently, there is no publicly available information from in vitro or in vivo studies to confirm if this compound is a substrate of major drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Q3: What is the potential for this compound to be a "victim" of drug-drug interactions?
A3: this compound is a substrate of CYP3A4 and CYP2C8, making it susceptible to interactions with inhibitors of these enzymes. Co-administration with strong CYP3A4 inhibitors can lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.[1][4]
Q4: What is the potential for this compound to be a "perpetrator" of drug-drug interactions?
A4: There is currently no publicly available data from in vitro studies to indicate whether this compound inhibits or induces major CYP450 enzymes. Therefore, its potential to act as a perpetrator in drug-drug interactions is unknown.
Q5: Are there any known clinical drug-drug interactions with this compound?
A5: Clinical trials have often excluded the concomitant use of strong CYP3A4 inhibitors or inducers.[5] The co-administration of the CYP3A4 inhibitor voriconazole has been noted to potentially increase the serum concentration of this compound.[6] In vivo studies in rats have demonstrated that co-administration of CYP3A4 inhibitors, such as erythromycin and cyclosporine, increases the plasma concentration and systemic exposure of this compound.[1]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Action |
| High variability in CYP inhibition results (IC50 values) | Inconsistent pre-incubation times. | Ensure consistent pre-incubation times across all experiments. For time-dependent inhibition, a 30-minute pre-incubation with and without NADPH is standard. |
| Sub-optimal substrate concentration. | Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to inhibition. | |
| High protein concentration in the assay. | Lowering the microsomal protein concentration can minimize non-specific binding of the inhibitor. | |
| Difficulty determining CYP induction potential | Cytotoxicity of this compound at higher concentrations. | Conduct a cytotoxicity assay first to determine the non-toxic concentration range of this compound for the hepatocytes. |
| Low response to positive controls. | Ensure the viability and metabolic competency of the hepatocytes. Use fresh or properly cryopreserved hepatocytes from at least three different donors. | |
| Ambiguous results in transporter substrate assays | Low passive permeability of this compound. | If using cell-based assays (e.g., Caco-2), low permeability may mask transporter effects. Consider using membrane vesicle assays for a more direct assessment. |
| Overlapping substrate specificity with other transporters. | Use specific inhibitors for the transporter of interest (e.g., verapamil for P-gp, Ko143 for BCRP) to confirm its role in this compound transport. |
Data Presentation
In Vitro Inhibition of this compound Metabolism by Isavuconazole
| System | IC50 (µM) | Inhibition Mechanism | Ki (µM) |
| Human Liver Microsomes (HLM) | 6.66 | Mixed | 3.59 |
| Rat Liver Microsomes (RLM) | 0.62 | Mixed | 1.44 |
| Recombinant Human CYP3A4 (rCYP3A4) | 2.90 | Mixed | 5.48 |
| Data from a study investigating the inhibitory effect of isavuconazole on this compound metabolism.[4][7] |
In Vivo Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Dose | Cmax (ng/mL) | tmax (hours) | t1/2 (hours) | AUC0–t (ng·h/mL) | AUC0–∞ (ng·h/mL) |
| 400 mg | 38.0 ± 12.5 | 2.0 | 16.0 | 536.3 ± 179.9 | 564.3 ± 196.7 |
| 600 mg | 61.9 ± 50.0 | 2.0 | 16.9 | 746.7 ± 534.7 | 777.4 ± 550.2 |
| Data from a pharmacokinetic study in patients with chronic phase chronic myeloid leukemia.[8] |
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of major CYP isoforms.
-
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compound (this compound) and positive control inhibitors
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of this compound and serially dilute to obtain a range of concentrations.
-
In a 96-well plate, add HLM, incubation buffer, and the specific CYP probe substrate.
-
Add the various concentrations of this compound or a positive control inhibitor to the wells. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
In Vivo Drug-Drug Interaction Study in Rats (Victim Potential)
This protocol describes a general approach to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound in rats.
-
Animals:
-
Male Sprague-Dawley rats
-
-
Drug Administration:
-
Group 1 (Control): Administer this compound orally at a single dose (e.g., 10 mg/kg).
-
Group 2 (Test): Pre-treat with a CYP3A4 inhibitor (e.g., erythromycin, 50 mg/kg, orally) for a specified period (e.g., 30 minutes) before administering the same dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at various time points post-Flumatinib administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the plasma concentrations of this compound and its major metabolites (e.g., M1) using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and clearance (CL/F) for both groups using non-compartmental analysis.
-
Compare the pharmacokinetic parameters between the control and test groups to determine the impact of the CYP3A4 inhibitor on this compound's exposure.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for assessing this compound as a DDI victim.
References
- 1. Metabolic interactions between this compound and the CYP3A4 inhibitors erythromycin, cyclosporine, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the inhibitory effect of isavuconazole on this compound metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Flumatinib in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Flumatinib.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a poorly soluble drug. Its aqueous solubility is highly dependent on the pH of the solution. In phosphate-buffered saline (PBS) at a neutral pH of 7.2, the solubility of this compound is approximately 0.25 mg/mL[1]. For optimal results, it is recommended to prepare fresh aqueous solutions of this compound and not to store them for more than one day to avoid precipitation[1].
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1]. A stock solution can be prepared in DMSO at a concentration of approximately 2 mg/mL[1]. This compound is slightly soluble in ethanol and DMF[1]. When preparing for biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made[1].
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible (ideally less than 0.1%) to minimize solvent toxicity to cells.
-
Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock solution in smaller, sequential steps with your aqueous medium.
-
Intermediate dilution in organic solvent: Before diluting into the aqueous medium, perform an intermediate dilution of your concentrated DMSO stock in a water-miscible organic solvent like ethanol.
-
Use of surfactants or co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in your final aqueous solution can help maintain this compound's solubility.
Q4: Can I adjust the pH of my aqueous solution to improve this compound solubility?
A4: Yes, pH adjustment can significantly impact the solubility of ionizable compounds like this compound. As this compound has basic functional groups, its solubility is expected to increase in acidic conditions due to protonation. Conversely, in basic conditions, its solubility may decrease. It is recommended to experimentally determine the optimal pH for your specific application, starting with mildly acidic conditions.
Q5: Are there advanced formulation strategies to enhance this compound's aqueous solubility for in vivo studies?
A5: For in vivo applications where higher concentrations and stability are crucial, advanced formulation techniques can be employed. One common approach is the preparation of an amorphous solid dispersion (ASD). In an ASD, the drug is dispersed in a polymeric carrier, which can enhance its dissolution rate and apparent solubility.
Troubleshooting Guide: Poor this compound Solubility
This guide provides a systematic approach to troubleshoot and resolve common issues related to the poor aqueous solubility of this compound.
Problem 1: this compound powder does not dissolve in aqueous buffer.
| Potential Cause | Suggested Solution |
| Low intrinsic aqueous solubility. | This compound has very low solubility in neutral aqueous solutions. Direct dissolution is often not feasible for achieving high concentrations. |
| Incorrect pH of the buffer. | The solubility of this compound is pH-dependent. Prepare a series of buffers with varying pH (e.g., from 4.0 to 7.4) and test the solubility to find the optimal condition. |
| Precipitation from a stock solution. | If you are trying to make an aqueous solution from a solid that has previously been dissolved and dried, residual organic solvent or changes in the solid-state form could affect solubility. |
Problem 2: Precipitation occurs upon dilution of a DMSO stock solution into an aqueous medium.
| Potential Cause | Suggested Solution |
| "Solvent-shifting" effect. | The rapid change in solvent polarity from DMSO to water causes the drug to crash out of solution. |
| Final concentration exceeds aqueous solubility. | Even with a small amount of DMSO, the final concentration of this compound may be above its solubility limit in the aqueous medium. |
| Buffer incompatibility. | Components of the aqueous buffer may interact with this compound, reducing its solubility. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | pH | Concentration |
| Dimethyl sulfoxide (DMSO) | N/A | ~ 2 mg/mL[1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~ 0.25 mg/mL[1] |
| Ethanol | N/A | Slightly soluble[1] |
| Dimethylformamide (DMF) | N/A | Slightly soluble[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 2 mg/mL).
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of a Tyrosine Kinase Inhibitor by Solvent Evaporation (General Method)
This protocol provides a general guideline for preparing an ASD, which can be adapted for this compound.
-
Selection of Polymer: Choose a suitable polymeric carrier. Common choices for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and cellulose acetate butyrate (CAB)[2][3].
-
Drug and Polymer Solution:
-
Accurately weigh the tyrosine kinase inhibitor and the selected polymer in a predetermined ratio (e.g., 1:1 to 1:5 drug-to-polymer weight ratio)[2].
-
Dissolve the drug in a suitable organic solvent (e.g., acetone, methanol) with the aid of sonication[2].
-
Gradually add the polymer to the drug solution while stirring until a clear solution is obtained[2].
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation process until a dry film or powder is formed.
-
-
Drying:
-
Further dry the resulting solid under a vacuum at room temperature for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
-
Characterization:
-
The resulting ASD should be characterized to confirm the amorphous state of the drug using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Visualizations
Troubleshooting Workflow for Poor this compound Solubility
Caption: A flowchart outlining the steps to troubleshoot poor solubility of this compound.
This compound and the BCR-ABL Signaling Pathway
This compound is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in chronic myeloid leukemia (CML). By inhibiting BCR-ABL, this compound effectively blocks several downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Flumatinib Technical Support Center: Mitigating Drug-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression induced by Flumatinib, a potent BCR-ABL tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced myelosuppression and how common is it?
A1: this compound-induced myelosuppression is a decrease in bone marrow activity, leading to a reduction in the production of red blood cells, white blood cells, and platelets.[1] This is a common adverse event associated with this compound treatment. Clinical studies have reported hematologic toxicities, including neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[2][3] In a study of newly diagnosed chronic myeloid leukemia (CML) patients, grade III/IV thrombocytopenia and leukopenia were observed.[3] Another study in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) reported grade III and IV myelosuppression.[4]
Q2: What is the mechanism of action of this compound and how does it lead to myelosuppression?
A2: this compound is a tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[5] By inhibiting the constitutively active BCR-ABL kinase, this compound blocks downstream signaling pathways that drive the proliferation of leukemia cells. However, these pathways are also involved in the normal development and proliferation of hematopoietic stem and progenitor cells in the bone marrow. Inhibition of these pathways can disrupt normal hematopoiesis, leading to myelosuppression.
Q3: What are the initial steps to take if myelosuppression is observed in our experimental model?
A3: The primary management strategy for TKI-induced myelosuppression is dose modification, which may involve treatment interruption and/or dose reduction.[6] For grade 3 or higher cytopenias, it is generally recommended to withhold this compound treatment until the cell counts recover. Once the toxicity has resolved to grade 1 or baseline, treatment can be resumed, often at a reduced dose.
Q4: Are there specific dose reduction guidelines for this compound-induced myelosuppression?
A4: While specific dose adjustment tables for this compound are not consistently published in all clinical trial literature, the principle of dose reduction is a standard practice for managing TKI-related hematologic toxicities. Based on available this compound dosages (600 mg, 400 mg, and 200 mg), a stepwise dose reduction can be implemented.[7] See the Troubleshooting Guide for a recommended dose modification table.
Q5: What supportive care measures can be used to mitigate this compound-induced myelosuppression?
A5: Supportive care can be considered in cases of severe or persistent myelosuppression. These measures may include:
-
Granulocyte Colony-Stimulating Factor (G-CSF): For severe neutropenia, G-CSF can be used to stimulate the production of neutrophils.[8]
-
Erythropoiesis-Stimulating Agents (ESAs) and Red Blood Cell Transfusions: For significant anemia, ESAs can be administered to stimulate red blood cell production, or transfusions can be given to rapidly increase hemoglobin levels.
-
Platelet Transfusions: In cases of severe thrombocytopenia with bleeding or a high risk of bleeding, platelet transfusions may be necessary.
The decision to use supportive care should be based on the severity of the cytopenia and the experimental context.
Troubleshooting Guides
Guide 1: Management of this compound-Induced Hematologic Toxicity
This guide provides a systematic approach to identifying and managing myelosuppression during your experiments with this compound.
Table 1: Grading of Hematologic Toxicity (Adapted from CTCAE v5.0)
| Grade | Neutrophils (x10⁹/L) | Platelets (x10⁹/L) | Hemoglobin (g/dL) |
| 1 | |||
| 2 | <1.5 - 1.0 | <75.0 - 50.0 | <10.0 - 8.0 |
| 3 | <1.0 - 0.5 | <50.0 - 25.0 | <8.0 - 6.5 |
| 4 | <0.5 | <25.0 | <6.5 |
LLN = Lower Limit of Normal
Table 2: Recommended Dose Modifications for this compound-Induced Myelosuppression
| Grade of Toxicity | Recommended Action |
| Grade 1-2 | Continue this compound at the current dose. Increase monitoring frequency. |
| Grade 3 | Withhold this compound treatment. Monitor blood counts every 2-3 days. Once toxicity resolves to ≤ Grade 1, resume this compound at a reduced dose (e.g., from 600mg to 400mg, or from 400mg to 200mg). |
| Grade 4 | Withhold this compound treatment immediately. Monitor blood counts daily. Once toxicity resolves to ≤ Grade 1, resume this compound at a reduced dose (e.g., from 600mg to 200mg, or from 400mg to 200mg). Consider supportive care if clinically indicated. |
Note: These recommendations are based on general principles for TKI management. The starting dose of this compound in most clinical trials for CML is 600 mg once daily.[3][7]
Experimental Protocols
Protocol 1: Monitoring for Hematologic Toxicity
-
Baseline Assessment: Prior to initiating this compound treatment, perform a complete blood count (CBC) with differential to establish baseline hematologic parameters.
-
Initial Monitoring Phase (First 4-6 weeks):
-
Intermediate Monitoring Phase (Weeks 7-12):
-
If no significant hematologic toxicity is observed, the monitoring frequency can be reduced to every two weeks.[6]
-
-
Maintenance Monitoring Phase (After 12 weeks):
-
In the absence of grade 2 or higher cytopenias, monitor CBC with differential every 3 months.[6]
-
-
Unscheduled Monitoring:
-
Perform an immediate CBC with differential if any signs or symptoms of myelosuppression are observed (e.g., infection, bleeding, or severe fatigue).
-
Visualizations
Signaling Pathway Diagrams
Caption: BCR-ABL Signaling Pathway and this compound Inhibition.
Experimental Workflow Diagram
Caption: Workflow for Managing this compound-Induced Myelosuppression.
References
- 1. JADPRO | Management of Hematologic Adverse Events Associated With Immune Checkpoint Inhibitors [jadpro.com]
- 2. ashpublications.org [ashpublications.org]
- 3. [Clinical Efficacy and Safety of this compound in the Treatment of Patients with Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of single- and multiple-dose this compound in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Flumatinib Demonstrates Superior Efficacy Over Imatinib in Newly Diagnosed Chronic Myeloid Leukemia
A comprehensive analysis of the head-to-head FESTnd clinical trial reveals that flumatinib achieves significantly higher, faster, and deeper molecular and cytogenetic responses compared to the standard-of-care imatinib in treatment-naïve patients with chronic phase chronic myeloid leukemia (CML-CP). These findings position this compound as a highly effective first-line therapeutic option for this patient population.
This guide provides a detailed comparison of the efficacy of this compound and imatinib, supported by quantitative data from a pivotal Phase III clinical trial. It includes an overview of the experimental protocols for key response assessments and visual representations of the drug's mechanism of action and the clinical trial workflow.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from the randomized, open-label, multi-center FESTnd study (NCT02204644), which compared this compound (600 mg once daily) to imatinib (400 mg once daily) in newly diagnosed CML-CP patients.[1][2]
Molecular Response Rates
Molecular response is a critical indicator of treatment efficacy in CML, measured by the reduction of BCR-ABL1 fusion gene transcripts in the blood.
| Molecular Response Milestone | This compound (%) | Imatinib (%) | P-value | Timepoint |
| Early Molecular Response (EMR) (BCR-ABL1 ≤10%) | 82.1 | 53.3 | <0.0001 | 3 months |
| Major Molecular Response (MMR) (BCR-ABL1 ≤0.1%) | 33.7 | 18.3 | 0.0006 | 6 months |
| 52.6 | 39.6 | 0.0102 | 12 months | |
| Molecular Response 4 (MR4) (BCR-ABL1 ≤0.01%) | 8.7 | 3.6 | 0.0358 | 6 months |
| 16.8 | 5.1 | 0.0002 | 9 months | |
| 23.0 | 11.7 | 0.0034 | 12 months | |
| Molecular Response 4.5 (MR4.5) (BCR-ABL1 ≤0.0032%) | 4.1 | 2.0 | NS | 6 months |
| 9.7 | 3.6 | 0.0125 | 9 months | |
| 15.3 | 7.6 | 0.0163 | 12 months |
Data sourced from the FESTnd clinical trial.[1][2]
Cytogenetic Response Rates
Cytogenetic response is determined by the percentage of cells in the bone marrow that contain the Philadelphia chromosome (Ph+).
| Cytogenetic Response Milestone | This compound (%) | Imatinib (%) | P-value | Timepoint |
| Complete Cytogenetic Response (CCyR) (0% Ph+ metaphases) | 60.7 | 49.7 | 0.0332 | 6 months |
Data sourced from an abstract of the FESTnd clinical trial presented at ASCO.[3]
Mechanism of Action: Targeting the BCR-ABL1 Oncoprotein
Both this compound and imatinib are tyrosine kinase inhibitors (TKIs) that target the constitutively active BCR-ABL1 oncoprotein, the hallmark of CML.[4][5][6][7] This oncoprotein is a result of the t(9;22)(q34;q11) chromosomal translocation, which creates the Philadelphia chromosome.[5] The BCR-ABL1 kinase drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways. This compound and imatinib bind to the ATP-binding site of the BCR-ABL1 kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the signaling cascade that leads to leukemogenesis.[6][8] this compound has been shown to be a more potent inhibitor of the BCR-ABL1 tyrosine kinase than imatinib.[1][2]
Caption: BCR-ABL1 signaling pathways and the inhibitory action of TKIs.
Experimental Protocols
The assessment of treatment response in the FESTnd trial followed standardized methodologies for molecular and cytogenetic analysis.
Molecular Response Assessment: Quantitative Real-Time PCR (qRT-PCR)
Molecular response was centrally assessed using a qRT-PCR assay to quantify BCR-ABL1 transcript levels relative to a control gene (ABL1).
-
Sample Collection: Peripheral blood samples were collected from patients at baseline and at specified follow-up intervals (e.g., 3, 6, 9, and 12 months).
-
RNA Extraction: Total RNA was extracted from the collected blood samples.[9][10]
-
cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA (cDNA).[9]
-
Quantitative PCR: Real-time quantitative PCR was performed to co-amplify the BCR-ABL1 fusion gene and the ABL1 control gene.[9][10]
-
Quantification: The results were expressed as a ratio of BCR-ABL1 to ABL1 transcripts and reported on the International Scale (IS) to ensure comparability across laboratories.[10]
-
Response Definition:
Caption: Workflow for molecular response assessment by qRT-PCR.
Cytogenetic Response Assessment: Bone Marrow Chromosome Analysis
Cytogenetic response was evaluated by examining chromosomes from bone marrow cells.
-
Sample Collection: A bone marrow aspirate was collected from the patient.[11][12]
-
Cell Culture: The bone marrow cells were cultured in the laboratory to induce cell division, as chromosomes are most visible during metaphase.[11]
-
Harvesting and Slide Preparation: Cells were arrested in metaphase, harvested, and prepared on microscope slides.[11]
-
Chromosome Banding: The chromosomes were treated with enzymes and stained (e.g., Giemsa staining) to create a banding pattern (G-banding) that allows for the identification of individual chromosomes.[11]
-
Karyotyping: A minimum of 20 metaphases were analyzed under a microscope to identify the Philadelphia chromosome.[11][13]
-
Response Definition:
-
Complete Cytogenetic Response (CCyR): No Ph-positive metaphases detected (0%).
-
Partial Cytogenetic Response (PCyR): 1% to 35% Ph-positive metaphases.
-
Major Cytogenetic Response (MCyR): 0% to 35% Ph-positive metaphases (includes CCyR and PCyR).
-
References
- 1. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]
- 5. mdpi.com [mdpi.com]
- 6. The Role of New Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. npaa.in [npaa.in]
- 12. Chronic myeloid leukemia-from the Philadelphia chromosome to specific target drugs: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Comparative Analysis of Flumatinib and Nilotinib in Chronic Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Flumatinib and Nilotinib, two second-generation tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). Both drugs target the BCR-ABL1 fusion protein, the hallmark of CML, but exhibit differences in efficacy, safety, and molecular response. This document synthesizes data from recent comparative studies to offer an objective overview for the scientific community.
Mechanism of Action: Targeting the BCR-ABL1 Kinase
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL1 fusion gene.[1] This gene produces a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells and inhibits apoptosis.[1][2]
Both this compound and Nilotinib are potent inhibitors of the BCR-ABL1 tyrosine kinase.[2][3] They function by binding to the ATP-binding site of the kinase domain, effectively blocking its downstream signaling pathways and thereby inhibiting the growth of CML cells.[1][2] While both are derivatives of imatinib, they possess greater potency and are designed to overcome certain resistance mutations.[4][5] Nilotinib binds with a higher affinity to the BCR-ABL protein compared to imatinib.[1][6] this compound also demonstrates greater selectivity and potency toward the BCR-ABL1 kinase than imatinib.[7] In addition to BCR-ABL, both drugs inhibit other kinases such as PDGFR and c-Kit.[4][8]
Comparative Efficacy
Direct comparative studies have evaluated the efficacy of this compound and Nilotinib as first-line therapies for patients with chronic phase CML (CML-CP). The primary endpoint in these studies is often the achievement of a Major Molecular Response (MMR), defined as a ≤0.1% BCR-ABL1 transcript level on the International Scale (IS).
Recent multicenter retrospective and real-world studies show comparable rates of MMR at 12 months between the two drugs. One study involving 446 patients reported a 12-month MMR rate of 80% for this compound and 78% for Nilotinib.[9] Another retrospective analysis found MMR rates of 85.1% for this compound and 88.2% for Nilotinib at 12 months, with the difference not being statistically significant.[5][10][11] Treatment failure rates at 24 months were also comparable between the two groups.[5][10][11]
However, a notable difference appears in the depth of molecular response. The rate of achieving MR⁴ (BCR-ABL1 IS ≤0.01%) was found to be significantly higher in patients treated with Nilotinib at 9, 12, and 24 months.[10][11]
Table 1: Molecular Response Rates (First-Line Therapy)
| Metric | Timepoint | This compound Group | Nilotinib Group | P-value | Source(s) |
| Early Molecular Response (EMR) | 3 Months | 89% | 85% | 0.26 | [9] |
| (BCR-ABL1 IS ≤10%) | |||||
| Optimal Molecular Response | 6 Months | 92% | 93% | 0.70 | [9] |
| (BCR-ABL1 IS ≤1%) | |||||
| Major Molecular Response (MMR) | 12 Months | 80% | 78% | 0.68 | [9] |
| (BCR-ABL1 IS ≤0.1%) | |||||
| Major Molecular Response (MMR) | 12 Months | 85.1% | 88.2% | 0.648 | [10][11] |
| (BCR-ABL1 IS ≤0.1%) | |||||
| Deep Molecular Response (MR⁴) | 9 Months | 26.0% | 53.7% | 0.007 | [10][11] |
| (BCR-ABL1 IS ≤0.01%) | |||||
| Deep Molecular Response (MR⁴) | 12 Months | 40.4% | 60.8% | 0.044 | [10][11] |
| (BCR-ABL1 IS ≤0.01%) | |||||
| Deep Molecular Response (MR⁴) | 24 Months | 41.7% | 80.8% | 0.042 | [10][11] |
| (BCR-ABL1 IS ≤0.01%) | |||||
| Treatment Failure | 24 Months | 9.9% | 12.5% | 0.602 | [10][11] |
Safety and Tolerability
The safety profiles of this compound and Nilotinib show distinct differences, which may influence treatment selection. While the overall incidence of grade 3-4 adverse events (AEs) was reported to be similar (10% in the this compound group and 13% in the Nilotinib group in one study), the types of common AEs varied significantly.[12]
Nilotinib was more frequently associated with elevated liver enzymes (ALT/AST), hyperbilirubinemia, rash, alopecia, and elevated glucose and serum lipid levels.[10][11] Conversely, diarrhea was more common in patients receiving this compound.[10][11] Overall, this compound appears to have a more favorable profile regarding hepatic and skin toxicities.[9][12]
Table 2: Common Adverse Events (All Grades)
| Adverse Event | This compound Group | Nilotinib Group | Source(s) |
| Hyperbilirubinemia | 7% | 47% | [9][12] |
| Increased ALT | 12% | 33% | [9][12] |
| Increased AST | 9% | 24% | [9][12] |
| Rash | 18% | 30% | [9][12] |
| Anemia | 10% | 19% | [9][12] |
| Diarrhea | 8.8% | 2.7% | [9][12] |
Experimental Protocols & Methodologies
The data presented is primarily derived from multicenter, retrospective, and real-world comparative studies.[9][10][13] These studies aimed to assess the efficacy and safety of this compound versus Nilotinib as first-line treatment for adult patients with newly diagnosed Philadelphia chromosome-positive (Ph+) CML-CP.
Key Methodological Points:
-
Patient Population: Adult patients (≥18 years) with newly diagnosed Ph+ CML-CP.[9][12]
-
Treatment Regimens:
-
Primary Endpoint: The rate of Major Molecular Response (MMR) at 12 months.[9][12]
-
Secondary Endpoints: Rates of Early Molecular Response (EMR) at 3 months, optimal molecular response at 6 months, deeper molecular responses (MR⁴, MR⁴·⁵), and safety as per Common Terminology Criteria for Adverse Events (CTCAE).[9][12]
-
Response Assessment: Molecular response was measured by quantitative real-time polymerase chain reaction (RT-PCR) for BCR-ABL1 transcript levels, standardized to the International Scale (IS).[9]
Conclusion
This compound and Nilotinib demonstrate comparable efficacy in achieving Major Molecular Response at 12 months for newly diagnosed CML-CP patients.[9][11] this compound presents a more favorable safety profile, particularly concerning liver and skin toxicities, although it is associated with a higher incidence of diarrhea.[9][10][12]
A key differentiator is the rate of deeper molecular response, where Nilotinib shows a significant advantage in achieving MR⁴ at multiple time points.[10][11] This may be a critical consideration for treatment strategies aiming for treatment-free remission (TFR), a significant goal in modern CML management.[13]
Ultimately, the choice between this compound and Nilotinib as a first-line therapy may depend on individual patient characteristics, comorbidities, and the specific treatment goals. This compound stands as a suitable alternative, offering a fast path to MMR with better tolerability for some patients.[10][11]
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Mesylate used for? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world comparison of this compound and nilotinib as first-line therapy for patients with chronic phase chronic myeloid leukemia: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Safety and efficacy of this compound as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 8. Facebook [cancer.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Real-world comparison of this compound and nilotinib as first-line therapy for patients with chronic phase chronic myeloid leukemia: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Clinical trial results comparing Flumatinib to standard CML therapies
Flumatinib, a second-generation tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent for chronic myeloid leukemia (CML). This guide provides a detailed comparison of this compound with standard CML therapies, including imatinib, nilotinib, and dasatinib, based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's performance and a basis for further investigation.
Mechanism of Action
This compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][2] The BCR-ABL fusion gene produces a constitutively active tyrosine kinase that drives the proliferation of leukemic cells and confers resistance to apoptosis.[1] this compound binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and downstream signaling pathways, thereby reducing the proliferation of CML cells.[1][2] Additionally, this compound has shown inhibitory activity against other kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[2]
Clinical Trial Results: this compound vs. Imatinib
A significant phase III clinical trial (FESTnd) directly compared the efficacy and safety of this compound with Imatinib in newly diagnosed chronic phase CML (CML-CP) patients.[3][4][5]
Efficacy
This compound demonstrated superior efficacy in achieving molecular responses compared to imatinib. A higher percentage of patients treated with this compound achieved Major Molecular Response (MMR), defined as a BCR-ABL transcript level of ≤0.1%, at various time points.[3][5]
| Efficacy Endpoint | This compound | Imatinib | p-value |
| MMR at 3 months | 8.2% | 2.0% | 0.0058[6] |
| MMR at 6 months | 33.7% - 35.2% | 18.3% - 19.3% | 0.0006 - 0.0002[3][5] |
| MMR at 9 months | 49.7% | 32.2% | 0.001[3] |
| MMR at 12 months | 52.6% - 57.2% | 39.2% - 39.6% | 0.0102 - 0.001[3][5] |
| Early Molecular Response (EMR) at 3 months (BCR-ABL ≤10%) | 82.1% - 83.4% | 53.3% - 54.4% | <0.0001[3][5] |
| Molecular Response 4 (MR4) at 12 months (BCR-ABL ≤0.01%) | 23.0% | 11.7% | 0.0034[5] |
Table 1: Comparison of molecular response rates between this compound and Imatinib in CML-CP patients.
Safety and Tolerability
The safety profile of this compound was found to be comparable to that of Imatinib.[3][7] While the overall rates of grade 3/4 treatment-emergent adverse events (TEAEs) were similar, there were differences in the frequencies of specific adverse events.[6]
| Adverse Event | This compound | Imatinib |
| Diarrhea | More frequent | Less frequent[5] |
| Alanine transaminase elevation | More frequent | Less frequent[5] |
| Edema | Less frequent | More frequent[5] |
| Pain in extremities | Less frequent | More frequent[5] |
| Rash | Less frequent | More frequent[5][6] |
| Neutropenia | Less frequent | More frequent[5][6] |
| Anemia | Less frequent | More frequent[5] |
| Hypophosphatemia | Less frequent | More frequent[5] |
| Leukopenia | Less frequent | More frequent[6] |
| Eyelid edema | Less frequent | More frequent[6] |
Table 2: Comparison of common adverse events between this compound and Imatinib.
Clinical Trial Results: this compound vs. Second-Generation TKIs
This compound vs. Nilotinib
A real-world study compared the effectiveness and safety of this compound and Nilotinib in patients with newly diagnosed CML-CP.[8] The study found that the efficacy of this compound is comparable to that of Nilotinib.[8]
| Efficacy Endpoint | This compound | Nilotinib | p-value |
| EMR at 3 months (BCR-ABL1 IS ≤10%) | 89% | 85% | 0.26[8] |
| Optimal Molecular Response at 6 months (BCR-ABL1 IS ≤1%) | 92% | 93% | 0.70[8] |
| MMR at 12 months | 80% | 78% | 0.68[8] |
| MR4 at 9 months | 26.0% | 53.7% | 0.007[9] |
| MR4 at 12 months | 40.4% | 60.8% | 0.044[9] |
| MR4 at 24 months | 41.7% | 80.8% | 0.042[9] |
Table 3: Comparison of molecular response rates between this compound and Nilotinib.
In terms of safety, this compound showed a more favorable profile for certain adverse events compared to Nilotinib.[8][10]
| Adverse Event | This compound | Nilotinib |
| Hyperbilirubinemia | 7% | 47%[8][10] |
| Increased ALT | 12% | 33%[8][10] |
| Increased AST | 9% | 24%[8][10] |
| Rash | 18% | 30%[8][10] |
| Anemia | 10% | 19%[8][10] |
| Diarrhea | 8.8% | 2.7%[8][10] |
Table 4: Comparison of common adverse events between this compound and Nilotinib.
This compound vs. Dasatinib
A real-world, multi-center retrospective study in China compared the efficacy of nilotinib, dasatinib, this compound, and imatinib in newly diagnosed CML patients. The study concluded that nilotinib, dasatinib, and this compound had comparable efficacy and significantly higher therapy responses than imatinib.[11] Another study comparing this compound to Dasatinib in Philadelphia-positive acute lymphoblastic leukemia (Ph+ ALL) found that this compound led to significantly higher rates of complete molecular response (CMR) and minimal residual disease (MRD) negativity within 3 months.[12]
Experimental Protocols
The clinical trials comparing this compound to other TKIs followed similar methodologies. Below is a generalized workflow based on the FESTnd trial (this compound vs. Imatinib).[3][5]
Key Methodological Details:
-
Study Design: The FESTnd trial was a phase III, randomized, open-label, multi-center study.[5]
-
Patient Population: The trial enrolled adult patients with newly diagnosed Philadelphia chromosome-positive CML in the chronic phase.[3]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or Imatinib. The study was open-label, but molecular response assessment was conducted at a central laboratory blinded to treatment allocations.[3][6]
-
Treatment: The this compound group received 600 mg once daily, while the Imatinib group received 400 mg once daily.[3][5]
-
Endpoints: The primary endpoint was the rate of major molecular response (MMR) at 6 months.[5] Secondary endpoints included MMR at other time points, early molecular response (EMR), deeper molecular responses (MR4, MR4.5), complete cytogenetic response (CCyR), and safety.[4]
Conclusion
Clinical trial data suggests that this compound is a highly effective TKI for the first-line treatment of CML-CP, demonstrating superior rates of molecular response compared to Imatinib.[4][5] When compared to Nilotinib, this compound shows comparable efficacy in achieving major molecular responses, although Nilotinib may lead to higher rates of deeper molecular responses over a longer period.[8][9] this compound also presents a favorable safety profile, with a different spectrum of common adverse events compared to both Imatinib and Nilotinib.[5][8] These findings position this compound as a valuable addition to the therapeutic armamentarium for CML, offering a potent and well-tolerated treatment option for newly diagnosed patients. Further long-term follow-up and direct comparative studies with other second-generation TKIs will continue to refine its role in CML management.
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound induces higher rates of deep responses compared to imatinib in CML - BJH [bjh.be]
- 5. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound Shows Promise in Chronic-Phase Chronic Myeloid Leukemia | Nebraska Hematology Oncology - Cancer Care Treatment Blood Disorders Clinical Trials Lincoln Nebraska (NE) [yourcancercare.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Real-world comparison of this compound and nilotinib as first-line therapy for patients with chronic phase chronic myeloid leukemia: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Efficacy Among Nilotinib, Dasatinib, this compound and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety of this compound versus dasatinib combined with multi-drug chemotherapy in adults with Philadelphia-positive acute lymphoblastic leukemia | Hematology, Transfusion and Cell Therapy [htct.com.br]
Flumatinib's Cross-Resistance Profile: A Comparative Guide for Researchers
For Immediate Publication
This guide provides a comprehensive analysis of the cross-resistance profile of Flumatinib, a second-generation tyrosine kinase inhibitor (TKI), in comparison to other TKIs used in the treatment of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's efficacy against various BCR-ABL mutations and its performance in the context of resistance to other TKIs.
Executive Summary
This compound has demonstrated significant potency against wild-type BCR-ABL and a range of clinically relevant mutations that confer resistance to earlier-generation TKIs. In vitro studies have shown that this compound is approximately 80 times more effective at inhibiting the tyrosine kinase activity of ABL than imatinib.[1] While it shows efficacy against several imatinib-resistant mutations, the highly resistant T315I "gatekeeper" mutation remains a challenge. Resistance to this compound can be mediated by both BCR-ABL dependent mechanisms, such as the acquisition of new kinase domain mutations, and BCR-ABL independent mechanisms, including the upregulation of drug efflux pumps and the activation of alternative signaling pathways.
Comparative Efficacy Against BCR-ABL Kinase Domain Mutations
The development of resistance to TKIs is frequently driven by point mutations in the BCR-ABL kinase domain. The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound in comparison to other commonly used TKIs against wild-type BCR-ABL and various mutants.
| BCR-ABL Mutation | This compound (nM) | Imatinib (nM) | Nilotinib (nM) | Dasatinib (nM) |
| Wild-type | 1.2[1] | 100.9[1] | 20-30 | 0.6-1.1 |
| V299L | Effective[2] | Resistant | Sensitive | Resistant |
| F317L/I | Effective[2] | Resistant | Sensitive | Resistant |
| M351T | Effective[2] | Resistant | Sensitive | Sensitive |
| F359V/C | Clinically Effective | Resistant | Resistant | Sensitive |
| T315I | Resistant | Resistant | Resistant | Resistant |
Note: "Effective" indicates that in vitro or clinical studies have shown significant activity, though specific IC50 values for this compound were not consistently available in the reviewed literature. IC50 values for Imatinib, Nilotinib, and Dasatinib are compiled from various sources for comparative purposes.
Mechanisms of Resistance and Cross-Resistance
Resistance to this compound can be multifaceted, involving both alterations in the drug's target and the activation of compensatory cellular mechanisms.
BCR-ABL Dependent Resistance
-
Kinase Domain Mutations: While this compound is effective against many mutations that confer resistance to imatinib, certain mutations can reduce its efficacy. The T315I mutation, which is resistant to imatinib, nilotinib, and dasatinib, also confers resistance to this compound.
BCR-ABL Independent Resistance
Recent studies have identified several BCR-ABL independent mechanisms that can lead to this compound resistance. These mechanisms may also contribute to cross-resistance with other TKIs.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), ABCC1, and ABCC4, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.
-
Enhanced Autophagy: Autophagy, a cellular self-degradation process, can be enhanced in cancer cells to promote survival under the stress of TKI treatment.
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the BCR-ABL inhibition by activating other pro-survival signaling pathways. In this compound-resistant cells, hyperactivation of the EGFR/ERK/STAT3 signaling pathway has been observed.
Experimental Protocols
Determination of IC50 Values using Ba/F3 Cell Proliferation Assay
A common method to assess the in vitro efficacy of TKIs against various BCR-ABL mutations involves the use of the murine interleukin-3 (IL-3) dependent pro-B cell line, Ba/F3.
Principle: Ba/F3 cells are genetically engineered to express human wild-type or mutated BCR-ABL. This transformation allows the cells to proliferate and survive in the absence of IL-3. The potency of a TKI is determined by its ability to inhibit this IL-3 independent proliferation.
Methodology:
-
Cell Culture: Ba/F3 cells expressing a specific BCR-ABL construct are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For routine maintenance, the medium is supplemented with IL-3.
-
Assay Setup: Prior to the assay, cells are washed to remove IL-3 and resuspended in IL-3-free medium. Cells are then seeded into 96-well plates.
-
TKI Treatment: A serial dilution of the TKI (e.g., this compound, Imatinib) is added to the wells. Control wells with no TKI and with a vehicle (e.g., DMSO) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor that reduces cell proliferation by 50%) is calculated.
Visualizing Signaling Pathways and Resistance Mechanisms
BCR-ABL Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the constitutively active BCR-ABL kinase, which drives CML pathogenesis.
Caption: Simplified BCR-ABL signaling network in CML.
This compound Resistance Mechanisms Workflow
This diagram outlines the key BCR-ABL independent mechanisms contributing to the development of resistance to this compound.
References
A Comparative Meta-Analysis of Flumatinib in the Treatment of Chronic Myeloid Leukemia
A comprehensive review of clinical trial data on the efficacy and safety of Flumatinib compared to other tyrosine kinase inhibitors in the management of chronic myeloid leukemia (CML), designed for researchers, scientists, and drug development professionals.
This compound, a second-generation tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic option for Philadelphia chromosome-positive chronic myeloid leukemia (CML). This guide provides a meta-analysis of key clinical trial data, comparing the performance of this compound primarily with the first-generation TKI, Imatinib. It also presents data on this compound as a standalone treatment and in the context of other second-generation TKIs. This analysis is supported by experimental data on efficacy and safety, detailed methodologies of pivotal clinical trials, and visualizations of the relevant signaling pathways and experimental workflows.
Efficacy and Safety: A Quantitative Comparison
The clinical efficacy and safety of this compound have been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, offering a direct comparison with Imatinib.
Table 1: Efficacy of this compound vs. Imatinib in Newly Diagnosed CML-CP (FESTnd Study)[1][2][3]
| Efficacy Endpoint | This compound (600 mg once daily) | Imatinib (400 mg once daily) | P-value |
| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 |
| MMR at 12 months | 52.6% | 39.6% | 0.0102 |
| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | < 0.0001 |
| Molecular Response 4 (MR4) at 6 months | 8.7% | 3.6% | 0.0358 |
| MR4 at 9 months | 16.8% | 5.1% | 0.0002 |
| MR4 at 12 months | 23.0% | 11.7% | 0.0034 |
| Progression to Accelerated/Blast Crisis at 12 months | 0 patients | 4 patients | - |
Table 2: Safety Profile of this compound vs. Imatinib (FESTnd Study)[1]
| Adverse Event (Any Grade) | This compound Arm | Imatinib Arm |
| Diarrhea | More Frequent | Less Frequent |
| Alanine Transaminase Elevation | More Frequent | Less Frequent |
| Edema | Less Frequent | More Frequent |
| Pain in Extremities | Less Frequent | More Frequent |
| Rash | Less Frequent | More Frequent |
| Neutropenia | Less Frequent | More Frequent |
| Anemia | Less Frequent | More Frequent |
| Hypophosphatemia | Less Frequent | More Frequent |
Table 3: Efficacy of this compound in Newly Diagnosed CML-CP (NCT04591197 Study)[4]
| Efficacy Endpoint | This compound |
| Early Molecular Response (EMR) at 3 months | 85% |
| Major Molecular Response (MMR) at 3 months | 24% |
| MMR at 6 months | 59% |
| MMR at 12 months | 73% |
| Complete Cytogenetic Response (CCyR) at 6 months | 85% |
| 1-Year Progression-Free Survival (PFS) | 97.2% |
Experimental Protocols
The methodologies of the key clinical trials are crucial for interpreting the presented data. Below are the detailed protocols for the pivotal studies cited.
FESTnd Study (NCT02204644) Protocol[1][3]
-
Study Design: A Phase III, randomized, open-label, multi-center clinical trial.
-
Patient Population: 394 patients with newly diagnosed chronic phase Philadelphia chromosome-positive chronic myeloid leukemia (CML-CP).
-
Treatment Arms:
-
This compound: 600 mg administered orally once daily (n=196).
-
Imatinib: 400 mg administered orally once daily (n=198).
-
-
Primary Endpoint: The rate of major molecular response (MMR) at 6 months of treatment.
-
Secondary Endpoints: Rates of MMR at other time points, early molecular response (EMR), deeper molecular responses (MR4 and MR4.5), complete cytogenetic response (CCyR), time to response, and progression-free survival.
-
Monitoring: Molecular responses were assessed by quantitative real-time PCR (RT-qPCR) for BCR-ABL1 transcript levels at a central laboratory. Cytogenetic responses were evaluated by chromosome banding analysis of bone marrow cells. Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.
NCT04591197 Study Protocol[4][5][6]
-
Study Design: An open-label, single-arm, multi-center study.
-
Patient Population: 127 patients with newly diagnosed CML-CP.
-
Inclusion Criteria: Age ≥ 18 years, newly diagnosed CML-CP within six months, and previous TKI treatment for less than two weeks.
-
Treatment: this compound administered orally.
-
Primary Endpoint: The rate of early molecular response (EMR) at 3 months.
-
Secondary Endpoints: Rates of complete cytogenetic response (CCyR) and major molecular response (MMR) at 3, 6, and 12 months, as well as the incidence of treatment-related adverse events.
Signaling Pathways and Experimental Workflows
Visualizing the biological mechanisms and the structure of the clinical trials can provide a deeper understanding of the data. The following diagrams were generated using Graphviz (DOT language).
Caption: BCR-ABL Signaling Pathway and TKI Inhibition in CML.
Caption: Experimental Workflow for a Phase III CML Clinical Trial.
Mechanism of Action
This compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1] The BCR-ABL fusion gene, a hallmark of CML, produces a constitutively active tyrosine kinase that drives the proliferation of leukemic cells and confers resistance to apoptosis.[1] this compound, like other TKIs, competes with ATP for binding to the kinase domain of the BCR-ABL protein, thereby inhibiting its activity and blocking downstream signaling pathways essential for tumor cell survival and proliferation.[2] Additionally, this compound has shown activity against other kinases such as PDGFR and c-Kit.[2]
Conclusion
The available clinical trial data, particularly from the FESTnd study, demonstrates that this compound is a highly effective first-line treatment for chronic phase CML, showing superior rates of major and deep molecular responses compared to Imatinib.[3][4] The safety profile of this compound is generally manageable and differs from Imatinib, with a higher incidence of gastrointestinal and liver-related adverse events, but a lower incidence of edema, rash, and myelosuppression.[3] The findings from the NCT04591197 study further support the efficacy of this compound in achieving early and sustained molecular and cytogenetic responses.[5] For researchers and drug development professionals, this compound represents a significant advancement in the management of CML, offering a potent therapeutic alternative to Imatinib and other TKIs. Further long-term follow-up studies and real-world data will continue to define its role in the evolving landscape of CML treatment.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Safety Profiles of Flumatinib and Imatinib in the Treatment of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Flumatinib and Imatinib, two prominent tyrosine kinase inhibitors (TKIs) utilized in the management of chronic myeloid leukemia (CML). By presenting data from clinical trials and real-world studies, this document aims to offer an objective resource for understanding the adverse event profiles of these therapies.
Overview of this compound and Imatinib
Imatinib, the first-generation TKI, revolutionized the treatment of CML by targeting the BCR-ABL1 fusion protein, the hallmark of the disease. This compound, a second-generation TKI, was developed to have greater potency and selectivity against BCR-ABL1 kinase, potentially leading to deeper and faster responses.[1][2] While efficacy is a primary consideration, a thorough understanding of the safety and tolerability of these drugs is crucial for clinical decision-making and patient management.
Comparative Safety Profile: A Data-Driven Analysis
Clinical studies have demonstrated that both this compound and Imatinib have manageable safety profiles, though the incidence of specific adverse events differs between the two agents.[3]
Hematologic Toxicity
The incidence of severe (Grade 3-4) hematologic adverse events is generally comparable between this compound and Imatinib.[4][5] However, some studies suggest that certain hematologic toxicities may be more frequent with Imatinib.[3]
| Hematologic Adverse Event | This compound | Imatinib | Notes |
| Neutropenia | Lower Incidence | Higher Incidence | Imatinib is more frequently associated with neutropenia.[6] |
| Anemia | Lower Incidence | Higher Incidence | Anemia is more commonly observed in patients receiving Imatinib.[6] |
| Thrombocytopenia | Comparable | Comparable | The rates of thrombocytopenia are generally similar between the two drugs. |
Note: The table presents a summary of findings from multiple sources. For specific percentages, refer to the cited clinical studies.
Non-Hematologic Toxicity
Differences in non-hematologic adverse events are more pronounced between the two drugs.
| Non-Hematologic Adverse Event | This compound | Imatinib | Notes |
| Diarrhea | More Frequent | Less Frequent | Diarrhea is a more common event in patients treated with this compound.[6] |
| Alanine Transaminase (ALT) Elevation | More Frequent | Less Frequent | Elevated liver enzymes are more frequently associated with this compound.[6][7] |
| Edema (including periorbital edema) | Less Frequent | More Frequent | Edema is a well-documented and more frequent side effect of Imatinib.[6][7] |
| Rash | Less Frequent | More Frequent | Skin rash is more commonly reported with Imatinib.[6][7] |
| Pain in Extremities | Less Frequent | More Frequent | This adverse event is more characteristic of Imatinib treatment.[6] |
| Hypophosphatemia | Less Frequent | More Frequent | Imatinib is more likely to cause low phosphate levels.[6] |
| Cardiovascular Events | Needs monitoring | Lower incidence reported in direct comparisons | One study noted a case of QT prolongation with this compound, suggesting a need for continued monitoring.[7] |
Note: The table presents a summary of findings from multiple sources. For specific percentages, refer to the cited clinical studies.
Experimental Protocols for Safety Assessment
The safety data for this compound and Imatinib are primarily derived from rigorously conducted clinical trials. The methodologies for assessing safety in these trials are standardized to ensure data accuracy and comparability.
Monitoring and Grading of Adverse Events
In clinical trials comparing this compound and Imatinib, adverse events (AEs) are systematically collected, documented, and graded. The most widely used system for grading the severity of AEs is the Common Terminology Criteria for Adverse Events (CTCAE) .
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Laboratory Assessments
To monitor for hematologic and non-hematologic toxicities, a standard battery of laboratory tests is performed at baseline and at regular intervals throughout the clinical trial.
-
Hematology: Complete blood counts (CBC) with differential are performed to monitor for neutropenia, anemia, and thrombocytopenia.
-
Biochemistry: Comprehensive metabolic panels are used to assess liver function (ALT, AST, bilirubin), renal function (creatinine, BUN), and electrolyte levels (including phosphate).
-
Cardiac Monitoring: Electrocardiograms (ECGs) are often performed to monitor for cardiac toxicities, such as QT interval prolongation.
Signaling Pathways and Experimental Workflow
BCR-ABL1 Signaling Pathway Inhibition
Both this compound and Imatinib are inhibitors of the BCR-ABL1 tyrosine kinase. This constitutively active kinase drives the proliferation of leukemia cells through various downstream signaling pathways. By blocking the ATP binding site of the kinase, these drugs inhibit its activity and induce apoptosis in cancer cells.[8][9]
Caption: Inhibition of the BCR-ABL1 signaling pathway by this compound and Imatinib.
General Workflow of a Clinical Trial for Safety Assessment
The assessment of drug safety is a critical component of clinical trials. The following diagram illustrates a simplified workflow for such a trial.
Caption: A simplified workflow for a clinical trial assessing drug safety.
Conclusion
Both this compound and Imatinib are effective treatments for CML, with distinct but manageable safety profiles. This compound appears to have a more favorable hematologic toxicity profile in some respects but is associated with a higher incidence of diarrhea and liver enzyme elevation.[3][6] In contrast, Imatinib is more frequently associated with edema, rash, and hypophosphatemia.[6] The choice of TKI for an individual patient should take into account their comorbidities and the specific adverse event profiles of each drug. Continued long-term follow-up from clinical trials and real-world studies will further refine our understanding of the safety of these important therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces higher rates of deep responses compared to imatinib in CML - BJH [bjh.be]
- 3. ashpublications.org [ashpublications.org]
- 4. [Efficacy and Safety of this compound and Imatinib as First-line Treatments for Newly-diagnosed Chronic Myeloid Leukemia in Chronic Phase: A Real-world Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [To compare the efficacy and incidence of severe hematological adverse events of this compound and imatinib in patients newly diagnosed with chronic phase chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Flumatinib for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Flumatinib, a selective inhibitor of Bcr-Abl, PDGFRβ, and c-Kit, intended for researchers, scientists, and drug development professionals.[1][2] Adherence to these procedures is critical to ensure personal safety and environmental protection.
Pre-Disposal Handling and Storage
Proper handling and storage are the first steps in a safe disposal plan. This compound should be considered a hazardous material.[3] Personnel handling this compound must be trained on its potential hazards and the necessary safety precautions.
Key Handling and Storage Data:
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. | [4] |
| Ventilation | Handle in a well-ventilated place. Avoid formation of dust and aerosols. | [4][5] |
| Storage Temperature | Store the container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C. | [4][5] |
| Stability | Stable for at least 4 years when stored at -20°C. | [3] |
Step-by-Step Disposal Procedures
As this compound is an antineoplastic agent, all waste materials contaminated with it should be treated as hazardous or cytotoxic waste.[6] Follow your institution's and local regulations for hazardous waste disposal.
2.1. Segregation of Waste
Proper segregation at the point of generation is crucial. Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials.
-
Liquid Waste: Includes unused stock solutions, cell culture media containing this compound, and contaminated solvents.
-
Sharps Waste: Includes needles, syringes, and scalpels contaminated with this compound.
2.2. Disposal of Solid Waste
-
Collection: Place all non-sharp, solid waste contaminated with this compound into a designated, sealable, and clearly labeled cytotoxic waste bag (typically a yellow or purple bag).[7]
-
Containment: Once the primary container is full, securely seal it to prevent leakage.
-
Secondary Containment: Place the sealed primary bag into a rigid, leak-proof secondary container labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Storage: Store the waste container in a designated, secure area away from general lab traffic until collection by a licensed hazardous waste disposal service.
2.3. Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be compatible with the solvents used (e.g., DMSO, ethanol, PBS).[3]
-
Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and list the chemical constituents, including this compound and any solvents.
-
Storage: Keep the liquid waste container securely capped and stored in a designated area, preferably within secondary containment to prevent spills. Do not mix incompatible waste streams.[8]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Do not pour this compound waste down the drain.[5]
2.4. Disposal of Sharps Waste
-
Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Do Not Recap: Never recap, bend, or break contaminated needles.
-
Closure and Disposal: Once the sharps container is three-quarters full, securely close and lock it. Dispose of the entire container as cytotoxic waste through a licensed medical or hazardous waste disposal service.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including double gloves, a gown, and eye protection before cleaning the spill. For powders, a respirator (P2/N95) should be worn to avoid inhalation.[9]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[9]
-
Waste Disposal: All cleanup materials must be disposed of as cytotoxic waste.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of different types of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound mesylate - Safety Data Sheet [chemicalbook.com]
- 5. biocrick.com [biocrick.com]
- 6. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Logistical Guidance for Handling Flumatinib
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Flumatinib, a potent kinase inhibitor. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety measures when handling this compound.
| Equipment/Measure | Specification | Purpose |
| Gloves | Chemical impermeable gloves | To prevent skin contact. |
| Protective Clothing | Suitable protective clothing; long-sleeved lab coat | To protect skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with dust or splashes. |
| Respiratory Protection | Wear respiratory protection. Use a NIOSH-approved respirator if dust formation is likely. | To prevent inhalation of fine particles. |
| Ventilation | Handle in a well-ventilated place. | To minimize inhalation exposure. |
Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory environment.
Caption: Workflow for safe handling and disposal of this compound.
Procedural Guidance for Handling this compound
The following step-by-step procedures provide direct operational guidance for working with this compound.
1. Preparation and Weighing:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Conduct all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure to avoid the generation of dust.
-
Use non-sparking tools when handling the powder.
2. Solution Preparation:
-
This compound is supplied as a solid.[1] Stock solutions can be prepared by dissolving the compound in organic solvents such as DMSO.[1]
-
When dissolving, add the solvent slowly to the solid to minimize aerosol formation.
-
Ensure the container is tightly closed after preparation.
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The recommended storage temperature for long-term is -20°C.[1][3]
4. Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to a safe area.[2]
-
Use personal protective equipment, including chemical impermeable gloves, during cleanup.[2]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[2]
-
Prevent the chemical from entering drains.[2]
5. Disposal Plan:
-
All waste materials contaminated with this compound should be collected and placed in a suitable, closed, and labeled container for disposal.[2][3]
-
Dispose of the waste at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]
-
Contaminated clothing should be removed and washed before reuse.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
